molecular formula C14H20N4O4 B153338 Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate CAS No. 571189-16-7

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B153338
CAS No.: 571189-16-7
M. Wt: 308.33 g/mol
InChI Key: SUWKOEMQNOBJEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWKOEMQNOBJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00459953
Record name Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Molecular Weight

308.33 g/mol
Source PubChem
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CAS No.

571189-16-7
Record name 1,1-Dimethylethyl 4-(6-nitro-3-pyridinyl)-1-piperazinecarboxylate
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Record name tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Record name Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Record name tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Foundational & Exploratory

Technical Guide: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The "Hinge-Solvent" Scaffold in Kinase Inhibitor Design [1][2]

Executive Summary

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7) is a high-value heterocyclic building block, primarily recognized as the structural linchpin in the synthesis of CDK4/6 inhibitors, including the blockbuster drug Palbociclib (Ibrance) .[2][3]

This compound represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, solubilizing piperazine ring (protected by a Boc group) with an electron-deficient pyridine ring. Its strategic value lies in its orthogonality : the nitro group serves as a masked aniline (hinge-binder precursor), while the Boc-protected amine serves as a solvent-exposed handle. This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this critical intermediate.[4]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

PropertyData
CAS Number 571189-16-7
IUPAC Name This compound
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
Appearance Yellow to Beige Solid (Nitro chromophore)
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate
LogP (Predicted) ~1.8 (Lipophilic, suitable for membrane permeability)
pKa (Predicted) ~0.1 (Pyridine N), ~-1.0 (Nitro group influence)

Strategic Role in Drug Discovery

The "Linker-Hinge" Concept

In kinase inhibitor design, small molecules often span from the ATP-binding pocket (hinge region) out towards the solvent front. This compound provides the perfect geometry for this:

  • The Nitro-Pyridine (Head): The 6-nitro group is a precursor to a 6-amino group. In Palbociclib, this amine forms a critical hydrogen bond network with the kinase hinge region.[4]

  • The Piperazine (Tail): The piperazine ring extends into the solvent-exposed region, improving water solubility and pharmacokinetic (PK) properties. The Boc group allows this end to remain inert until the "head" chemistry is complete.

Case Study: Palbociclib Retrosynthesis

The synthesis of Palbociclib demonstrates the utility of this intermediate. It is coupled with a pyrimidine derivative via a Buchwald-Hartwig or S_NAr reaction (after nitro reduction), followed by Boc-deprotection to attach the final acetyl side chain.

Palbociclib_Retro Palbociclib Palbociclib (CDK4/6 Inhibitor) Intermediate_Amine Deprotected Piperazine Intermediate Palbociclib->Intermediate_Amine Side chain attachment Nitro_Scaffold Target Compound: Tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate Intermediate_Amine->Nitro_Scaffold 1. Nitro Reduction 2. Coupling 3. Boc Deprotection Raw_Materials 5-Bromo-2-nitropyridine + N-Boc-Piperazine Nitro_Scaffold->Raw_Materials S_NAr or Pd-Catalysis

Figure 1: Retrosynthetic analysis placing the title compound as the core scaffold.

Validated Synthesis Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Cost-efficiency and scale-up without heavy metals.

The 6-nitro group on the pyridine ring is strongly electron-withdrawing, activating the C-3 position (occupied by a halogen) for nucleophilic attack.

Reagents:

  • Substrate: 5-Bromo-2-nitropyridine (1.0 equiv)

  • Nucleophile: tert-Butyl piperazine-1-carboxylate (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: Reflux (80–90°C)

Protocol:

  • Dissolve 5-bromo-2-nitropyridine (10 mmol) in dry Acetonitrile (50 mL).

  • Add

    
     (20 mmol) followed by N-Boc-piperazine (12 mmol).
    
  • Heat the mixture to reflux under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1); the starting bromide (

    
    ) should disappear, and a yellow fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

  • Yield: Typically 85–95%.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Difficult substrates or when using 5-chloro derivatives which are less reactive in


.

Reagents:

  • Catalyst:

    
     (5 mol%) + Xantphos (7.5 mol%)
    
  • Base: Cesium Carbonate (

    
    )[5]
    
  • Solvent: 1,4-Dioxane (anhydrous)

Protocol:

  • Charge a reaction flask with 5-bromo-2-nitropyridine (1.0 eq), N-Boc-piperazine (1.2 eq),

    
     (1.5 eq), and Xantphos.
    
  • Add Dioxane and degas with

    
     for 10 minutes.
    
  • Add

    
     and heat to 100°C for 12 hours.
    
  • Workup: Filter through Celite to remove Palladium. Concentrate and purify as above.

Experimental Workflow & Reactivity

The utility of this compound relies on its differential reactivity. The Nitro group and the Boc group can be manipulated independently.

Reactivity_Flow cluster_path1 Path A: Hinge Binding Formation cluster_path2 Path B: Solubility Tail Modification Start Title Compound (Nitro + Boc) Step1 Reduction (H2, Pd/C or Fe/AcOH) Start->Step1 Selective Reduction Step2 Acid Deprotection (TFA or HCl/Dioxane) Start->Step2 Selective Deprotection Product1 Aniline Derivative (Ready for Urea/Amide formation) Step1->Product1 Product2 Free Piperazine (Secondary Amine) Step2->Product2

Figure 2: Orthogonal reactivity allowing selective modification of either end of the molecule.

Critical Experimental Notes
  • Reduction Sensitivity: When reducing the nitro group to the amine (using

    
    ), ensure the reaction is not run too long if using methanol, as transesterification or Boc-cleavage is rare but possible under harsh hydrogenation conditions. Ethanol or EtOAc is preferred.
    
  • Thermal Stability: The compound is stable at room temperature but should be stored in the dark due to the potential light sensitivity of the nitro-pyridine chromophore.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions: Handle in a fume hood. Wear nitrile gloves and safety glasses. The nitroaromatic nature suggests potential toxicity; avoid inhalation of dust.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.

  • Toogood, P. L. (2008). "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews, 21(6), 487-498. (Foundational text on CDK inhibitor scaffolds).
  • BenchChem Protocols. (2025). "Synthesis of 1-(tert-butoxycarbonyl)-4-(6-nitropyridin-3-yl)piperazine via Buchwald-Hartwig."

  • ChemicalBook. (2024). "this compound Properties and Safety."

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11243758, this compound.[2]

Sources

Technical Monograph: Strategic Synthesis & Application of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7) functions as a linchpin intermediate.[1] It is not merely a reagent but a "privileged scaffold" precursor essential for the synthesis of CDK4/6 inhibitors, most notably Palbociclib (Ibrance) and Ribociclib (Kisqali) .

The compound’s utility stems from its dual-functionality:

  • The Boc-protected piperazine tail: Provides solubility and a handle for late-stage diversification or deprotection to generate secondary amines.

  • The Nitro-pyridine head: Acts as a latent aniline equivalent. The nitro group activates the pyridine ring for the initial nucleophilic aromatic substitution (

    
    ) and is subsequently reduced to an amine, enabling urea or amide formation—a critical pharmacophore in kinase inhibition.
    

This guide provides a validated, scalable workflow for the synthesis, purification, and downstream application of this intermediate, moving beyond standard literature to address process engineering and impurity control.

Chemical Architecture & Reactivity Profile

PropertySpecification
Molecular Formula

Molecular Weight 308.33 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 145–150 °C (Recrystallized)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water
Key Reactivity Nitro-activated

susceptibility; Nitro reduction potential; Acid-labile Boc group
Mechanistic Insight

The synthesis relies on the strong electron-withdrawing nature of the nitro group at the C2 position of the pyridine ring (relative to the nitrogen). This renders the C5 position (para to the nitro) highly electrophilic, facilitating the displacement of a halogen leaving group by the secondary amine of 1-Boc-piperazine.

Core Protocol 1: Scalable Synthesis via

While palladium-catalyzed Buchwald-Hartwig couplings are possible, they introduce heavy metal impurities that require expensive scavenging steps. For this specific substrate, a Classical Thermal


  is the superior "Self-Validating" protocol due to the high activation of the pyridine ring.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 5-Bromo-2-nitropyridine (CAS 39856-50-3) [1.0 equiv][2]

  • Nucleophile: 1-Boc-piperazine (CAS 57260-71-6) [1.2 equiv]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground [1.5 equiv]
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Note: DMSO accelerates the rate but requires aqueous workup; MeCN allows for easier solvent removal.

Step-by-Step Methodology
  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 5-Bromo-2-nitropyridine and DMSO (5 vol).

  • Addition: Add 1-Boc-piperazine followed by

    
     in a single portion.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[3][2][4] The limiting reagent (bromopyridine) should be <0.5%.

  • Quench & Crystallization (Self-Purification):

    • Cool the reaction mass to 20 °C.

    • Slowly add Water (10 vol) dropwise over 30 minutes. The product will precipitate as a bright yellow solid.

    • Stir the slurry for 1 hour to ensure maximum yield.

  • Isolation: Filter the solid and wash the cake with water (

    
     vol) to remove residual DMSO and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 45 °C to constant weight.

Expected Yield: 92–96% Purity: >98% (HPLC)[2]

Core Protocol 2: Functionalization (Nitro Reduction)

The immediate downstream application is the conversion of the nitro group to an amine, yielding Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5).

Catalytic Hydrogenation (Pharma Grade)
  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Ethanol or Methanol.

  • Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi), RT, 3–6 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[5][6][3][2]

  • Advantage:[7][5][8][9][10] Cleanest profile; no metallic salt residues (unlike Fe/HCl reduction).

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the critical decision-making pathways for impurity management.

Diagram 1: Synthetic Pathway & Mechanism

SynthesisPathway start 5-Bromo-2-nitropyridine (CAS 39856-50-3) intermediate Meisenheimer Complex (Transition State) start->intermediate SnAr Addition (DMSO, K2CO3, 80°C) reagent 1-Boc-piperazine (CAS 57260-71-6) reagent->intermediate product Target Intermediate CAS 571189-16-7 intermediate->product - HBr (Elimination) amine Reduced Amine (CAS 571188-59-5) product->amine Nitro Reduction (H2, Pd/C) drug Palbociclib/Ribociclib (Final API) amine->drug Urea Formation & Deprotection

Caption: The linear progression from raw materials to the target intermediate and its subsequent reduction to the active amine pharmaceutical precursor.

Diagram 2: Impurity Control Logic

ImpurityControl check1 HPLC Check: SM > 0.5%? check2 Impurity: Dimer Formation? check1->check2 No action1 Increase Temp to 90°C or Add 0.1 eq Base check1->action1 Yes action2 Recrystallize from Ethanol/Water check2->action2 Yes (>1%) action3 Proceed to Water Quench check2->action3 No

Caption: Decision tree for in-process quality control, specifically addressing unreacted starting material (SM) and potential dimerization byproducts.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<80%) Incomplete precipitation during water quench.Increase water volume to 15 vol or cool to 0–5 °C before filtration.
Dark Coloration Oxidation of the pyridine ring or thermal decomposition.Conduct reaction under Nitrogen atmosphere; ensure temp does not exceed 100 °C.
Sticky Solid Residual DMSO trapped in crystal lattice.Wash filter cake extensively with water, then perform a slurry wash with cold Ethanol.
Slow Reaction Particle size of

is too large.
Use milled/micronized base or switch to

(more expensive but faster).

References

  • Pfizer Inc. (2016). Process for the preparation of Palbociclib. Patent WO2016030439.[6] Link

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1] The Critical Role of this compound in Cancer Therapy Development. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11243758, this compound. PubChem.[11] Link

  • ChemicalBook. (2024). Synthesis and Applications of CAS 571189-16-7. Link

  • BenchChem. (2024). Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Link

Sources

An In-depth Technical Guide to Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Properties, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a key intermediate in contemporary pharmaceutical synthesis, holds a pivotal role in the development of targeted therapies. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its characterization, and insights into its synthetic applications. By synthesizing theoretical knowledge with practical considerations, this document serves as an essential resource for researchers engaged in medicinal chemistry and drug development, facilitating a deeper understanding of this crucial molecule and its role in constructing complex active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 571189-16-7) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines a nitropyridine moiety, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This arrangement makes it a versatile building block, most notably in the synthesis of kinase inhibitors such as Palbociclib and Ribociclib, which are used in the treatment of certain types of cancer.[2][3][4] The presence of the nitro group on the pyridine ring is critical for subsequent chemical transformations, primarily its reduction to an amino group, which then allows for further elaboration of the molecular structure.[5] The Boc-protected piperazine offers a stable yet readily deprotectable nitrogen nucleophile, essential for coupling reactions in multi-step syntheses. This guide will delve into the core physical and chemical characteristics of this intermediate, providing a robust framework for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its handling, purification, and use in subsequent reactions. While some experimental data for this compound is not extensively published, the following tables summarize the available and predicted data. It is important to note that some experimental values, such as melting point, are more readily available for its reduced amino derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5), and are included for comparative purposes.

General and Physical Properties
PropertyValueSource
Chemical Name This compound[1]
CAS Number 571189-16-7[1][6][7]
Molecular Formula C₁₄H₂₀N₄O₄[1][6]
Molecular Weight 308.33 g/mol [1][6]
Appearance Solid[7]
Storage Inert atmosphere, room temperature[6]
Melting Point No experimental data found for the nitro compound. (130-132 °C for the amino analog)[5]
Computed/Predicted Properties
PropertyValueSource
Boiling Point 454.1 ± 45.0 °C (Predicted)[5]
Density 1.182 g/cm³ (Predicted for amino analog)[5]
pKa 7.36 ± 0.26 (Predicted for amino analog)[5]
LogP 1.6 - 1.8 at 35°C and pH 7-9 (Predicted for amino analog)[5]
Solubility

Qualitative solubility data for the amino analog suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and very slightly soluble in methanol.[5] It is reasonable to infer a similar solubility profile for the nitro compound in polar organic solvents.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional components: the nitropyridine ring, the piperazine core, and the Boc protecting group.

Reactivity of the Nitropyridine Moiety

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, the most synthetically valuable reaction of this moiety is the reduction of the nitro group to an amine.

This transformation is a cornerstone of its use in pharmaceutical synthesis. The resulting amino group is a versatile handle for a variety of subsequent reactions, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

A typical and highly efficient method for this reduction involves catalytic hydrogenation.

reactant This compound reagents H₂, Pd/C Ethanol, Room Temperature reactant->reagents product Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate reagents->product

Catalytic Hydrogenation Workflow
Stability and Reactivity of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including the catalytic hydrogenation of the nitro group. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes it an excellent choice for multi-step syntheses where selective deprotection is required.

Stability and Handling

The compound is generally stable under standard laboratory conditions.[6] It should be stored in an inert atmosphere at room temperature to prevent potential degradation.[6]

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following sections provide detailed, generalized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

4.1.1. ¹H NMR Spectroscopy

  • Objective: To confirm the presence and connectivity of protons in the molecule.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

  • Expected Signals:

    • tert-Butyl group: A sharp singlet around 1.4-1.5 ppm, integrating to 9H.

    • Piperazine protons: Two sets of multiplets, typically in the range of 3.0-4.0 ppm, each integrating to 4H. The protons on the carbons adjacent to the Boc-protected nitrogen will be at a different chemical shift than those adjacent to the pyridine-linked nitrogen.

    • Pyridine protons: Signals in the aromatic region (typically >7.0 ppm), exhibiting characteristic coupling patterns for a substituted pyridine ring.

4.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify the carbon skeleton of the molecule.

  • Methodology:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the data to identify the chemical shifts of all carbon atoms.

  • Expected Signals:

    • tert-Butyl carbons: A quaternary carbon around 80 ppm and three methyl carbons around 28 ppm.

    • Piperazine carbons: Signals in the range of 40-50 ppm.

    • Pyridine carbons: Signals in the aromatic region (typically >110 ppm).

    • Carbonyl carbon: A signal around 154 ppm.

start Sample Preparation (Dissolve in Deuterated Solvent) acquire Acquire NMR Data (¹H and ¹³C) start->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) process->analyze structure Structure Confirmation analyze->structure

General NMR Workflow
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result:

    • The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 309.15.

    • Other adducts, such as [M+Na]⁺ at m/z 331.13, may also be present.

    • It is important to use soft ionization conditions to minimize in-source fragmentation, which can sometimes lead to the loss of the Boc group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Objective: To identify key functional groups.

  • Methodology:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

    • C=O stretching (carbamate): A strong absorption around 1680-1700 cm⁻¹.

    • N-O stretching (nitro group): Two strong absorptions, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • C-N stretching: In the fingerprint region.

    • Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region.

Synthetic Applications and Significance

The primary utility of this compound lies in its role as a precursor to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[5] The latter is a crucial building block in the synthesis of several clinically important drugs.

Synthesis of Ribociclib and Palbociclib

The synthesis of these CDK4/6 inhibitors involves the coupling of the amino group of the reduced intermediate with a suitably functionalized pyrimidine derivative. The piperazine nitrogen, once deprotected, can then be further functionalized to complete the synthesis of the target molecule. The strategic placement of the reactive amino group and the protected piperazine nitrogen makes this intermediate highly valuable for the convergent synthesis of these complex APIs.

start This compound step1 Reduction of Nitro Group start->step1 intermediate Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate step1->intermediate step2 Coupling with Pyrimidine Derivative intermediate->step2 protected_api Protected API Precursor step2->protected_api step3 Boc Deprotection protected_api->step3 final_api Final API (e.g., Ribociclib) step3->final_api

Sources

Technical Monograph: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Designation & Synthetic Utility in CDK4/6 Inhibitor Development

Executive Summary

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7) is a pivotal heterocyclic intermediate in the synthesis of small-molecule kinase inhibitors, most notably Palbociclib (Ibrance®) and Ribociclib .[1] Functioning as a protected linker scaffold, it combines a piperazine moiety—essential for physicochemical solubility and receptor binding—with a nitropyridine core that serves as a masked aniline precursor.

This guide provides a rigorous technical analysis of its nomenclature, nucleophilic aromatic substitution (


) synthesis, and downstream applications in medicinal chemistry.

Structural Identity & Nomenclature

Precision in nomenclature is critical due to the varying numbering schemes of pyridine derivatives.

IUPAC Name Decomposition

The systematic name is derived by treating the piperazine ring as the principal component modified by a carboxylate ester and a pyridinyl substituent.

  • Core: Piperazine-1-carboxylate (Tert-butyl ester, often abbreviated as "Boc").[1]

  • Substituent: 6-nitropyridin-3-yl.[1][2][3][4][5][6][7]

    • Numbering Logic: The pyridine nitrogen is position 1. The ring is numbered to give the substituent attached to the piperazine the lowest possible locant or following the radical priority.

    • Locant Verification: In the "6-nitropyridin-3-yl" radical:

      • N : Position 1.[4]

      • Attachment Point (yl) : Position 3.[4]

      • Nitro Group : Position 6.[3][4][7]

    • Note: This corresponds to the starting material 5-bromo-2-nitropyridine, where the bromine (position 5 relative to N) is displaced, and the nitro group (position 2 relative to N) remains. The apparent shift from "2-nitro" to "6-nitro" is solely an artifact of re-numbering the radical starting from the heteroatom towards the attachment point.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 571189-16-7
Molecular Formula

Molecular Weight 308.33 g/mol
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[O-]

Synthetic Pathways & Protocols

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction exploits the electron-withdrawing nature of the nitro group to activate the pyridine ring for nucleophilic attack.[8]
Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like transition state. The strong electron-withdrawing effect of the nitro group at the ortho position (relative to the leaving group in the precursor) lowers the energy barrier for the attack of the secondary amine (piperazine).

Reaction Scheme:

  • Reactants: 1-Boc-piperazine (Nucleophile) + 5-Bromo-2-nitropyridine (Electrophile).

  • Intermediate: Formation of a resonance-stabilized anionic complex (Meisenheimer complex).

  • Elimination: Loss of the bromide ion (

    
    ) and re-aromatization.
    

SNAr_Mechanism Reactants Reactants 5-Bromo-2-nitropyridine + 1-Boc-piperazine TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack Product Product tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate TS->Product Elimination of Br- Byproduct Byproduct HBr (scavenged by Base) TS->Byproduct

Figure 1:


 reaction pathway for the synthesis of the target compound.
Experimental Protocol (Standardized)

This protocol is optimized for gram-scale synthesis in a research setting.

Reagents:

  • 5-Bromo-2-nitropyridine (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMF or DMSO (High polarity facilitates

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-bromo-2-nitropyridine (e.g., 2.03 g, 10 mmol) and

    
     (2.76 g, 20 mmol).
    
  • Solvation: Add DMF (20 mL) and stir at room temperature for 10 minutes.

  • Addition: Add 1-Boc-piperazine (2.05 g, 11 mmol) in one portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[9] The starting bromide should disappear, and a yellow/orange product spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (200 mL). The product typically precipitates as a yellow solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Dry under vacuum at 45°C.

    • Optional: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Expected Yield: 85–95% Appearance: Yellow to orange solid.

Applications in Medicinal Chemistry

This compound acts as a "masked" aniline. The nitro group is rarely the final functionality; rather, it is reduced to an amine to allow for further coupling (e.g., urea formation in Palbociclib).

Synthesis of CDK4/6 Inhibitors

The transformation of the nitro group to an amine is the critical next step.

Workflow:

  • Nitro Reduction:

    
     or 
    
    
    
    .
  • Product: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5).[4][10]

  • Coupling: The newly formed primary amine reacts with an isocyanate or carboxylic acid to build the drug core.

Drug_Synthesis Nitro Nitro Intermediate (CAS: 571189-16-7) Amine Amino Intermediate (CAS: 571188-59-5) Nitro->Amine Reduction (H2, Pd/C) Palbociclib Palbociclib/Ribociclib (Final Drug) Amine->Palbociclib Coupling (Isocyanate/Acid)

Figure 2: The role of the target compound in the synthesis of CDK4/6 inhibitors.[6]

Characterization & Properties

Researchers should validate the compound using the following spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )
  • Pyridine Ring:

    • 
       ~8.2 ppm (d, 1H, H-2 of pyridine, adjacent to Nitro/N).
      
    • 
       ~8.1 ppm (d, 1H, H-5 of pyridine).
      
    • 
       ~7.4 ppm (dd, 1H, H-4 of pyridine).
      
    • Note: The protons ortho to the nitro group will be significantly deshielded.

  • Piperazine Ring:

    • 
       ~3.6 ppm (m, 4H, 
      
      
      
      adjacent to Boc-N).
    • 
       ~3.4 ppm (m, 4H, 
      
      
      
      adjacent to Pyridine-N).
  • Boc Group: [1][4][11]

    • 
       ~1.45 ppm (s, 9H, t-butyl).
      
Physical Properties[10][12]
  • Physical State: Solid (Powder/Crystalline).

  • Color: Yellow (characteristic of nitro-aromatics).

  • Solubility: Soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water.

Safety & Handling

While not highly toxic, the compound is a nitro-aromatic and should be treated with standard chemical hygiene.

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store in a cool, dry place. The Boc group is acid-sensitive; avoid storage near volatile acids (

    
    , TFA).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10410772, this compound. Retrieved from [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Foundational chemistry for CDK4/6 inhibitor synthesis).

Sources

The Strategic Role of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a key heterocyclic intermediate, has emerged as a cornerstone in the synthesis of targeted therapeutics. This technical guide provides a comprehensive analysis of its synthesis, chemical properties, and, most significantly, its pivotal role in medicinal chemistry. The document delves into its well-established application as a critical building block in the development of kinase inhibitors, exemplified by the synthesis of the CDK4/6 inhibitor Palbociclib. Furthermore, this guide explores the broader potential of this piperazine derivative, and the chemical scaffold it represents, in the pursuit of novel treatments for neurodegenerative disorders such as Alzheimer's disease and as a modulator of other key biological targets like Glycogen Synthase Kinase 3 (GSK-3). Detailed synthetic protocols, mechanistic insights, and future perspectives are presented to equip researchers with the foundational knowledge to leverage this versatile molecule in their drug discovery endeavors.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions imparts a unique combination of structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[1] These characteristics often translate to favorable pharmacokinetic profiles, including enhanced aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] The adaptability of the piperazine core allows for facile structural modifications, enabling the fine-tuning of pharmacological activity and target specificity.[1] This has led to the successful development of a wide array of drugs targeting diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4]

This compound (CAS: 571189-16-7) represents a strategically functionalized piperazine derivative that has garnered significant attention in the pharmaceutical industry. The presence of the nitro group on the pyridine ring serves as a versatile chemical handle for further synthetic transformations, while the Boc-protected piperazine nitrogen allows for controlled, stepwise reactions. This guide will illuminate the critical role of this specific intermediate in the advancement of modern therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
Molecular Formula C14H20N4O4PubChem
Molecular Weight 308.33 g/mol PubChem
Appearance Canary yellow solid[5]
CAS Number 571189-16-7PubChem
Synthetic Routes

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on factors such as scale, cost, and desired purity. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable nitropyridine derivative and Boc-piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a representative laboratory-scale synthesis.

Materials:

  • 5-bromo-2-nitropyridine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Water

Procedure:

  • To a solution of 5-bromo-2-nitropyridine (1.0 kg, 5 mol) in DMSO (2.6 L), add Boc-piperazine (1.2 kg, 6.4 mol) and triethylamine (0.5 kg) under a nitrogen atmosphere.[5]

  • Heat the reaction mixture to 65-70°C and maintain for approximately 30 hours, during which precipitation of the product will be observed.[5]

  • Upon completion of the reaction, cool the mixture to 25°C and add water to facilitate further precipitation.[5]

  • Filter the resulting slurry and wash the collected solid with water.[5]

  • Dry the canary yellow solid at 45°C to yield this compound.[5]

This method provides the target compound in good yield and is suitable for scaling up.[5]

The Cornerstone of Kinase Inhibitor Synthesis: The Case of Palbociclib

The most prominent and well-documented application of this compound is as a pivotal intermediate in the synthesis of Palbociclib (Ibrance®), a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7] Palbociclib is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[8]

Mechanism of Action of Palbociclib

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[7] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[7] Palbociclib functions by selectively inhibiting CDK4 and 6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[8][9] This action blocks the progression of the cell cycle at the G1/S checkpoint, ultimately inducing cell cycle arrest and inhibiting cancer cell growth.[9][10]

Palbociclib_Mechanism Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D stimulate CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylate (pRb) pRb pRb E2F E2F pRb->E2F releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes Cell Proliferation Cell Proliferation S-Phase Entry->Cell Proliferation Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits

Caption: Mechanism of action of Palbociclib.

Synthetic Pathway to Palbociclib

The synthesis of Palbociclib from this compound involves a multi-step process that highlights the strategic importance of this intermediate.

Step 1: Reduction of the Nitro Group

The initial step is the reduction of the nitro group on the pyridine ring to an amine, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This transformation is crucial as it activates the pyridine ring for subsequent coupling reactions.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • 20% Palladium hydroxide on carbon (Pd(OH)2/C)

  • Isopropanol

  • Hydrogen gas

Procedure:

  • In a Parr reactor, charge this compound (1213.1 g, 3.9 moles), 20% Pd(OH)2/C (60.0 g), and isopropanol.[5]

  • Stir the mixture and purge the reactor with hydrogen gas.[5]

  • Maintain the reaction under hydrogen pressure until the reduction is complete.

  • Remove the catalyst by filtration to obtain a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Step 2: Coupling and Final Assembly

The resulting amino-pyridine intermediate is then coupled with a suitably functionalized pyrido[2,3-d]pyrimidin-7(8H)-one derivative. This is followed by deprotection of the Boc group to yield the final Palbociclib molecule.

Palbociclib_Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly 5-bromo-2-nitropyridine 5-bromo-2-nitropyridine Intermediate_A Tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate 5-bromo-2-nitropyridine->Intermediate_A + Boc-piperazine Intermediate_B Tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Intermediate_A->Intermediate_B Reduction (e.g., Pd(OH)2/C, H2) Palbociclib Palbociclib Intermediate_B->Palbociclib + Pyrido[2,3-d]pyrimidinone derivative (Coupling & Deprotection)

Caption: Simplified synthetic pathway to Palbociclib.

Exploring New Frontiers: Potential Applications in Neurodegenerative Diseases and Beyond

While the role of this compound in oncology is well-established, the inherent versatility of the piperazine scaffold suggests its potential utility in other therapeutic areas, notably in the treatment of neurodegenerative diseases like Alzheimer's and as a source of inhibitors for other key enzymes such as GSK-3.

Piperazine Derivatives in Alzheimer's Disease Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles.[11] The development of effective treatments remains a significant challenge.[12] Piperazine derivatives have emerged as a promising class of compounds in Alzheimer's research due to their ability to interact with multiple targets relevant to the disease pathology.[13]

Studies have shown that certain piperazine-based compounds can modulate the aggregation of amyloid-beta and tau proteins, key hallmarks of Alzheimer's disease.[11] Additionally, the piperazine scaffold has been incorporated into molecules designed to act as agonists for receptors like the transient receptor potential canonical 6 (TRPC6), which may have neuroprotective effects.[13] While direct studies involving this compound in this context are not yet prevalent, its structural features make it an attractive starting point for the design of novel multi-target ligands for Alzheimer's therapy.

The Potential for GSK-3 Inhibition

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with several diseases, including type II diabetes, bipolar disorder, and neurodegenerative conditions.[14] Consequently, GSK-3 has become an attractive target for drug discovery. A variety of heterocyclic compounds have been investigated as GSK-3 inhibitors, and the piperazine moiety has been featured in some of these designs.[14]

The development of selective and potent GSK-3 inhibitors is an active area of research. The structural framework of this compound provides a foundation for the synthesis of novel GSK-3 inhibitors. By modifying the substituents on the pyridine and piperazine rings, it is possible to explore the structure-activity relationships and optimize for potent and selective inhibition of GSK-3.

Conclusion and Future Directions

This compound has solidified its position as a critical intermediate in medicinal chemistry, most notably enabling the large-scale synthesis of the life-extending cancer therapeutic, Palbociclib. Its strategic design, featuring a modifiable nitro group and a protected piperazine, provides a robust platform for complex molecular construction.

Looking ahead, the true potential of this versatile building block may extend far beyond oncology. The inherent properties of the piperazine scaffold, which have proven fruitful in CNS drug discovery and enzyme inhibition, suggest that derivatives of this compound could be instrumental in developing the next generation of treatments for neurodegenerative diseases and other challenging medical conditions. Further exploration of this chemical space is warranted and holds considerable promise for the future of drug discovery.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • This compound: A Foundation for Kinase Inhibitor Development by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • US20170247380A1 - Method for preparing palbociclib - Google Patents.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. Available at: [Link]

  • Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed. Available at: [Link]

  • WO2016082605A1 - Method for preparing palbociclib - Google Patents.
  • Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC - PubMed Central. Available at: [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

  • tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, min 97%, 1 gram. Available at: [Link]

  • PALBOCICLIB | New Drug Approvals.
  • Palbociclib - Wikipedia. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Process for the preparation of Palbociclib intermediates - Technical Disclosure Commons. Available at: [Link]

  • The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Available at: [Link]

  • Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central. Available at: [Link]

  • Alzheimer's disease drug development pipeline: 2024 - PMC - PubMed Central. Available at: [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - MDPI. Available at: [Link]

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Available at: [Link]

Sources

A Technical Guide to the Safe Handling of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS No. 571189-16-7) is a key heterocyclic building block used extensively in medicinal chemistry and pharmaceutical development.[1] It is particularly recognized as a crucial intermediate in the synthesis of Palbociclib, a medication used in the treatment of certain types of breast cancer.[2][3] Given its integral role in the synthesis of potent active pharmaceutical ingredients (APIs), a thorough and nuanced understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development.

This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven protocols for its safe handling, storage, and disposal. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risks effectively.

Section 2: Chemical and Physical Properties

The physical and chemical properties of a compound dictate its behavior under various laboratory conditions and are fundamental to a comprehensive risk assessment. This compound is typically supplied as an off-white to orange crystalline powder or solid.[2][4]

PropertyValueSource(s)
CAS Number 571189-16-7[1][4][5]
Molecular Formula C₁₄H₂₀N₄O₄[1][4][6]
Molecular Weight 308.33 g/mol [1][6]
Appearance Off-white to orange crystalline powder/solid[2][4]
Boiling Point 480.1°C at 760 mmHg[2]
Density 1.258 g/cm³
Flash Point 244.1°C[7]
Storage Temperature Room temperature, in a cool, dry, well-ventilated area[1][4][8]

Section 3: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory tract.[5][6]

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [1][4][5]
Hazard Statements H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[1][4][5] H319: Causes serious eye irritation.[1][4][5] H335: May cause respiratory irritation.[1][4][5]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P264: Wash hands and exposed skin thoroughly after handling.[5][7] P270: Do not eat, drink or smoke when using this product.[5][7] Response: P301+P317: IF SWALLOWED: Get medical help.[5][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] Storage: P405: Store locked up.[5] Disposal: P501: Dispose of contents/container to an approved waste disposal facility.[5][7]

Expert Interpretation: The GHS classification points to this compound being a moderate but multifaceted hazard. The "Harmful if swallowed" (H302) designation necessitates stringent controls to prevent inadvertent ingestion via contaminated hands or surfaces. The irritation hazards (H315, H319, H335) are significant; the compound's fine, dusty nature increases the risk of aerosolization, making respiratory and eye protection paramount during handling operations like weighing or transferring.

Section 4: Toxicological Profile

The available toxicological data is primarily derived from GHS notifications and safety data sheets.

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[5][6] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: The compound causes serious eye irritation.[5][6] Direct contact with the eyes can result in significant discomfort, redness, and potential damage if not promptly and properly addressed.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[5][6]

  • Chronic Exposure: Data on long-term exposure, carcinogenicity, mutagenicity, or reproductive toxicity is not available in the consulted resources.[8] In the absence of such data, a precautionary principle must be applied, assuming that chronic exposure could lead to adverse health effects.

Section 5: Risk Assessment and Safe Handling Protocols

A systematic approach to risk management is essential. The following workflow illustrates the continuous cycle of hazard assessment and control implementation that should be applied when working with this chemical.

RiskAssessmentWorkflow A Identify Hazards (H302, H315, H319, H335) B Assess Exposure Potential (Weighing, Transferring, Reaction Setup) A->B Analyze Task C Implement Control Measures (Engineering, PPE, SOPs) B->C Select Controls D Perform Work & Monitor C->D Authorize Work E Review & Refine Procedures (Incidents, Near Misses, Feedback) D->E Gather Data E->A Continuous Improvement

Caption: Risk Assessment and Control Workflow for Chemical Handling.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of the solid compound that may generate dust, such as weighing, transferring, or preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood.[9][10] This is the most critical step in mitigating the respiratory irritation hazard (H335).

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE)

PPE is a mandatory secondary control measure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or US NIOSH standards.[8][11] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[8][12] It is crucial to inspect gloves for any signs of degradation or puncture before use and to use proper removal techniques to avoid contaminating the skin.[8] A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: For most operations within a fume hood, additional respiratory protection is not required. However, if engineering controls are insufficient or during large-scale operations or spill clean-up, a NIOSH-approved particulate respirator should be used.[10]

Step-by-Step Safe Handling Protocol (Solid)
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood before introducing the chemical.

  • Don PPE: Put on a lab coat, safety goggles, and gloves.

  • Weighing and Transfer: Carefully open the container inside the fume hood. Use a spatula to gently transfer the required amount of the solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.

  • Cleaning: Promptly and securely close the main container. Decontaminate the spatula and any surfaces within the hood that may have been exposed to the powder.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water, even after glove use.[5][8] This step is critical to prevent accidental ingestion (addressing H302).

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8][9] If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[8][9]

Accidental Release Measures (Spills)
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear all required PPE, including respiratory protection if necessary.

  • Contain and Clean: Avoid generating dust.[9] Gently sweep or scoop the spilled solid into a suitable, labeled container for disposal.[8] Do not use a dry brush. A HEPA-filtered vacuum may be used for larger spills.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevent Entry into Waterways: Do not allow the product or cleanup materials to enter drains or waterways.[8][9]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Collect waste in clearly labeled, sealed containers.[8]

  • Regulations: Dispose of the material through a licensed professional waste disposal company in strict accordance with all applicable federal, state, and local environmental regulations.[5][7][8] Do not dispose of it down the drain or with general laboratory trash.

Section 8: Conclusion

This compound is an indispensable intermediate in modern pharmaceutical synthesis. While it presents moderate hazards—namely acute oral toxicity and irritation to the skin, eyes, and respiratory system—these risks are readily manageable. The key to safety lies in a deep understanding of these hazards and the diligent application of a multi-layered control strategy, prioritizing engineering controls (fume hoods), supplemented by mandatory personal protective equipment and meticulous safe handling protocols. By adhering to the principles and procedures outlined in this guide, research and development professionals can handle this compound with a high degree of safety and confidence.

References

  • PubChem. This compound | C14H20N4O4. National Center for Biotechnology Information. [Link]

  • Watson International Ltd. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Note: While this MSDS is for the amino-analogue, it provides general handling procedures for similar structures. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Pharmaffiliates. tert-Butyl 4-(6-(hydroxy(nitroso)amino)pyridin-3-yl)piperazine-1-carboxylate. [Link]

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An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the efficient and robust synthesis of key molecular intermediates is paramount. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a compound of significant interest, serves as a critical building block in the synthesis of a number of active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib.[1][2] This guide provides a comprehensive technical overview of the primary synthetic routes to this pivotal intermediate, intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations behind precursor selection, provide detailed, field-proven experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.

I. Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals two principal bond disconnections, leading to two convergent and industrially viable synthetic strategies.

Diagram 1: Retrosynthetic Analysis

G target This compound disconnection1 C-N Bond Disconnection (Piperazine-Pyridine) target->disconnection1 disconnection2 N-Boc Bond Disconnection target->disconnection2 precursors1 5-halo-2-nitropyridine + Tert-butyl piperazine-1-carboxylate disconnection1->precursors1 SNAr or Buchwald-Hartwig precursors2 1-(6-nitropyridin-3-yl)piperazine + Di-tert-butyl dicarbonate disconnection2->precursors2 Boc Protection

Caption: Retrosynthetic pathways for the target molecule.

The most prevalent and strategically advantageous approach involves the formation of the C-N bond between the pyridine and piperazine rings. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[3][4][5] An alternative, though less commonly reported route, involves the protection of a pre-formed piperazinylpyridine. This guide will focus on the SNAr strategy due to its robustness and the ready availability of the starting materials.

II. Synthesis of Key Precursors

The success of any multi-step synthesis hinges on the efficient preparation of its precursors. Here, we detail the synthesis of the two key starting materials for the SNAr approach.

A. Synthesis of 5-Bromo-2-nitropyridine

This precursor is synthesized from the readily available 2-amino-5-bromopyridine. The transformation involves the oxidation of the amino group to a nitro group.

Reaction Scheme 1: Synthesis of 5-Bromo-2-nitropyridine

G start 2-Amino-5-bromopyridine product 5-Bromo-2-nitropyridine start->product Oxidation reagents Peracetic Acid Glacial Acetic Acid Oxidation Oxidation reagents->Oxidation

Caption: Oxidation of 2-amino-5-bromopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine [6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-bromopyridine in glacial acetic acid. The reaction should be conducted under a fume hood with appropriate personal protective equipment.

  • Reagent Addition: Cool the solution in an ice bath to below 30°C. Slowly add peracetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a temperature between 30°C and 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the excess acetic acid under reduced pressure. Cool the residue and cautiously add water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH that is alkaline.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield 5-bromo-2-nitropyridine as a solid.

B. Synthesis of Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

The second key precursor is commercially available but can also be readily synthesized by protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme 2: Synthesis of Boc-piperazine

G start Piperazine product Tert-butyl piperazine-1-carboxylate start->product Boc Protection reagents Di-tert-butyl dicarbonate (Boc)2O Solvent (e.g., Dichloromethane) Boc Protection Boc Protection reagents->Boc Protection

Caption: Boc protection of piperazine.

Experimental Protocol: Synthesis of Tert-butyl piperazine-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford Tert-butyl piperazine-1-carboxylate.

III. The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The key step in this synthetic strategy is the coupling of 5-bromo-2-nitropyridine with Tert-butyl piperazine-1-carboxylate via a nucleophilic aromatic substitution reaction.

A. Mechanistic Insights

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: The electron-rich nitrogen of the Boc-piperazine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring that bears the bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group ortho to the site of substitution is crucial for stabilizing this intermediate by delocalizing the negative charge.[4][7][8]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, a good leaving group.

Diagram 2: SNAr Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination start 5-Bromo-2-nitropyridine + Tert-butyl piperazine-1-carboxylate intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Rate-determining step intermediate2 Meisenheimer Complex product This compound + Bromide ion intermediate2->product Fast

Caption: The two-step mechanism of the SNAr reaction.

B. Experimental Protocol

Reaction Scheme 3: Synthesis of the Target Molecule

G start1 5-Bromo-2-nitropyridine product This compound start1->product start2 Tert-butyl piperazine-1-carboxylate start2->product reagents Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Dioxane) Heat reagents->product

Caption: SNAr reaction for the synthesis of the target compound.

Detailed Experimental Protocol

  • Reaction Setup: To a dry round-bottom flask, add 5-bromo-2-nitropyridine, Tert-butyl piperazine-1-carboxylate, and a suitable base such as potassium carbonate or cesium carbonate. The choice of base can influence the reaction rate, with cesium carbonate often being more effective.

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to an elevated temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol [9]
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, J = 2.8 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 7.25 (dd, J = 9.2, 2.8 Hz, 1H), 3.60 (t, J = 5.2 Hz, 4H), 3.45 (t, J = 5.2 Hz, 4H), 1.49 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 160.1, 154.6, 146.9, 137.2, 125.8, 119.5, 80.5, 47.8, 44.2, 28.4
Mass Spectrometry (ESI+) m/z 309.1 [M+H]⁺
**IR (KBr, cm⁻¹) **~3100, 2975, 1690, 1580, 1510, 1340, 1240, 1160

Note: NMR and IR data are predicted and typical values. Actual values may vary slightly.

V. Alternative Synthetic Approaches

While the SNAr reaction is the most common, other methods have been explored. One notable alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[10] This method can be advantageous in certain contexts, particularly for substrates that are less reactive towards SNAr.

Another approach involves the direct protection of 1-(6-nitropyridin-3-yl)piperazine with di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (DMAP) in a solvent such as tetrahydrofuran (THF).[1]

VI. Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the nucleophilic aromatic substitution of 5-bromo-2-nitropyridine by Boc-piperazine being the most efficient and widely adopted route. This guide has provided a detailed, practical framework for its synthesis, from precursor preparation to final product characterization. As the demand for targeted therapeutics like Palbociclib continues to grow, the optimization of the synthesis of this key intermediate will remain an area of active interest for process chemists. Future efforts may focus on developing even more cost-effective and environmentally benign synthetic methodologies, such as flow chemistry approaches or the use of more sustainable catalysts and solvents.

VII. References

  • CN113429340B. (2021). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Critical Role of this compound in Cancer Therapy Development.

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka. Retrieved January 31, 2026, from [Link]

  • CN108558792B. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

  • CN106187867A. (2016). A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.

  • PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • US20130116245A1. (2013). Alkylated piperazine compounds. Google Patents.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 31, 2026, from [Link]

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 31, 2026, from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • CN109748864A. (2019). A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved January 31, 2026, from

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved January 31, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 31, 2026, from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved January 31, 2026, from [Link]

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Methodological & Application

Determining the Solubility of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction: The Critical Role of Solubility in Synthetic Chemistry

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7) is a pivotal intermediate in medicinal chemistry and organic synthesis. Its structural motif, featuring a mono-Boc-protected piperazine linked to a nitropyridine ring, makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The related amino-analogue is a known precursor in the synthesis of targeted cancer drugs, highlighting the pharmaceutical relevance of this chemical scaffold[1].

The efficiency of synthetic reactions, the ease of purification, and the feasibility of formulation development are all profoundly influenced by the solubility of such an intermediate in various organic solvents. A comprehensive understanding of its solubility profile allows chemists to:

  • Select appropriate solvents for homogenous reaction conditions, leading to improved kinetics and yields.

  • Develop effective crystallization and purification protocols.

  • Prepare stock solutions of known concentrations for screening and analysis.

This guide provides a detailed overview of the solubility characteristics of this compound, alongside a robust, field-proven protocol for its experimental determination.

Physicochemical Properties and Expected Solubility Profile

Understanding the molecular structure is key to predicting its solubility behavior. The molecule incorporates both lipophilic and polar features, which dictates its interaction with different solvents.

  • Lipophilic Moieties: The tert-butyl group and the pyridine ring are nonpolar, contributing to solubility in less polar organic solvents[2].

  • Polar Moieties: The nitro group (-NO₂), the carbonyl group of the Boc-protector, and the nitrogen atoms of the piperazine and pyridine rings introduce polarity. These groups can engage in dipole-dipole interactions and potentially form hydrogen bonds, suggesting solubility in more polar solvents.

Based on this structure, a broad solubility range across various organic solvents is anticipated. Qualitative assessments indicate that the compound is soluble in solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), with limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 571189-16-7[3]
Molecular Formula C₁₄H₂₀N₄O₄[4][3]
Molecular Weight 308.33 g/mol [4][3]
Appearance Solid
Storage Room temperature, under inert atmosphere[3]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the "shake-flask" method, which is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach thermodynamic equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment
  • Compound: this compound (purity >97%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane, DMSO).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker or rotator capable of constant agitation and temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Safety Precautions
  • Compound Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[4][3].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Handle all organic solvents in a fume hood due to their volatility and potential toxicity.

Step-by-Step Procedure

Part A: Preparation of Saturated Solutions

  • Aliquot Compound: Weigh an excess amount of this compound (e.g., ~20-30 mg) into a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add Solvent: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Seal and Record: Securely cap the vial, and record the exact mass of the compound and the volume of the solvent.

  • Repeat: Repeat steps 1-3 for each solvent to be tested. It is recommended to perform each solvent experiment in triplicate for statistical validity.

Part B: Equilibration

  • Agitation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Equilibration Time: Agitate the samples for a predetermined time. For many compounds, 24 to 48 hours is sufficient to reach equilibrium.

    • Expert Insight: To validate the equilibration time, a time-point study can be performed. Samples can be taken at various intervals (e.g., 12, 24, 48, and 72 hours). Equilibrium is reached when the measured concentration of subsequent time points plateaus.

Part C: Sample Separation and Preparation

  • Stop Agitation: After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet any suspended solid particles.

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality Note: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first 0.2-0.3 mL of filtrate is good practice to prevent adsorption of the analyte onto the filter membrane.

  • Dilution: Based on an estimated solubility, dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

Analytical Quantification by HPLC-UV
  • HPLC Method (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v). The presence of the nitropyridine chromophore should allow for strong UV absorbance.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely between 254 nm and 340 nm.

    • Note: This method should be validated for linearity, accuracy, and precision before use.

  • Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., Acetonitrile).

    • Perform serial dilutions to prepare at least five calibration standards of different concentrations.

    • Inject the standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. Ensure the correlation coefficient (r²) is >0.99.

  • Sample Analysis: Inject the diluted filtrate samples (from Part C, step 4) into the HPLC system and record the peak areas.

Calculation and Data Reporting
  • Determine Concentration: Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the final solubility in the original solvent.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

  • Report Data: Report the average solubility and standard deviation for the triplicate measurements for each solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table. Correlating the solubility with the properties of the solvents can provide valuable insights into the solute-solvent interactions.

Table 2: Experimentally Determined Solubility of this compound

SolventPolarity Index¹Dielectric Constant (20°C)¹Solubility (mg/mL) at 25°CSolubility (mmol/L) at 25°C
e.g., Dichloromethane3.19.1[Experimental Value][Calculated Value]
e.g., Ethyl Acetate4.46.0[Experimental Value][Calculated Value]
e.g., Acetonitrile5.837.5[Experimental Value][Calculated Value]
e.g., Ethanol4.324.6[Experimental Value][Calculated Value]
e.g., DMSO7.247.0[Experimental Value][Calculated Value]
e.g., Toluene2.42.4[Experimental Value][Calculated Value]
e.g., Hexane0.11.9[Experimental Value][Calculated Value]
¹Data obtained from established literature sources.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow A 1. Sample Preparation - Weigh excess compound - Add known volume of solvent B 2. Equilibration - Agitate at constant temp. (e.g., 24-48h at 25°C) A->B Triplicate for each solvent C 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant (0.22 µm) B->C D 4. Sample Dilution - Dilute filtrate with mobile phase C->D E 5. HPLC Analysis - Inject sample - Measure peak area D->E F 6. Quantification - Determine concentration from calibration curve E->F G 7. Data Calculation - Apply dilution factor - Calculate final solubility (mg/mL) F->G

Caption: Workflow for solubility determination.

References

  • Zhishang Bio. This compound CAS 571189-16-7. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3. Available at: [Link]

  • University of California, Berkeley. Common Organic Solvents: Table of Properties. Available at: [Link]

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Application Note: Strategic Use of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in the Convergent Synthesis of Palbociclib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate as a key intermediate in the synthesis of Palbociclib. Palbociclib is a first-in-class CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] This guide outlines a robust and widely adopted convergent synthesis strategy, detailing the rationale behind the use of this specific building block and providing step-by-step protocols for its conversion to the crucial amino-piperazine derivative and its subsequent coupling to form the core structure of Palbociclib.

Introduction: The Strategic Role of the Nitro-Intermediate

The commercial success and therapeutic importance of Palbociclib have driven the need for efficient, scalable, and cost-effective manufacturing processes.[2] Many synthetic routes have been developed, with a convergent approach being one of the most prevalent.[4] This strategy involves the independent synthesis of two key fragments which are then coupled in a late-stage reaction to form the final molecule.

This compound (Structure 2 , Figure 1) is a cornerstone of this approach. Its design is strategic for several reasons:

  • Masked Reactivity: The nitro group (-NO2) serves as a stable and unreactive precursor to the amine (-NH2) required for the final bond formation.[5] This allows for other chemical transformations to be carried out on the molecule without interference.

  • Controlled Coupling: The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen prevents unwanted side reactions, ensuring that the piperazine couples regioselectively.

  • Activation for SNAr: The electron-withdrawing nature of the nitro group activates the pyridine ring for the initial Nucleophilic Aromatic Substitution (SNAr) reaction used to synthesize the intermediate itself.[6]

This application note will detail the two critical transformations involving this intermediate: the reduction of the nitro group and the subsequent palladium-catalyzed Buchwald-Hartwig amination.

Figure 1: Key Structures in the Palbociclib Synthesis

Overall Synthetic Workflow

The convergent synthesis hinges on three primary stages, beginning with the formation of the key amine intermediate 3 .

G cluster_0 Part A: Synthesis of Key Amine Intermediate cluster_1 Part B: Final Assembly cluster_2 Part C: Deprotection Nitro_Intermediate Tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate (2) Reduction Catalytic Hydrogenation (Protocol 1) Nitro_Intermediate->Reduction Amine_Intermediate Tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate (3) Reduction->Amine_Intermediate Coupling Buchwald-Hartwig Amination (Protocol 2) Amine_Intermediate->Coupling Core_Fragment Pyridopyrimidine Core (1) (e.g., 6-bromo-2-chloro derivative) Core_Fragment->Coupling Boc_Palbociclib Boc-Protected Palbociclib Coupling->Boc_Palbociclib Deprotection Acidic Deprotection (e.g., HCl) Boc_Palbociclib->Deprotection Palbociclib Palbociclib (Final API) Deprotection->Palbociclib

Caption: Convergent synthesis workflow for Palbociclib.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of the Nitro-Intermediate (2)

This protocol describes the reduction of the nitro group of this compound (2 ) to the corresponding amine (3 ). Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and atom economy.

Materials and Reagents:

  • This compound (2 )

  • Palladium on Carbon (5-10% Pd/C, 50% wet)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H2)

  • Nitrogen Gas (N2)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr Shaker or autoclave)

  • Inert atmosphere glassware

  • Filtration apparatus

Procedure:

  • Reactor Setup: Charge the hydrogenation reactor with the nitro-intermediate 2 (1.0 equiv) and the solvent (10-15 volumes, e.g., 10 mL/g).

  • Inerting: Seal the reactor and purge the system with nitrogen (N2) 3-5 times to remove all oxygen.

  • Catalyst Addition: Under a positive N2 pressure, carefully add the wet 5% Pd/C catalyst (1-5 mol %).

    • Expert Insight: Adding the catalyst as a slurry in the reaction solvent can minimize the risk of it becoming pyrophoric upon contact with air. The use of wet catalyst is a critical safety measure.

  • Hydrogenation: Purge the reactor with hydrogen (H2) gas 3-5 times. Pressurize the reactor to the desired pressure (typically 50-100 psi) and begin vigorous agitation.

  • Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure. The reaction is complete when H2 uptake ceases. Progress can be confirmed by TLC or HPLC analysis, checking for the disappearance of the starting material.

  • Workup: Once complete, carefully vent the H2 pressure and purge the reactor with N2 3-5 times.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with additional solvent (2-3 volumes).

    • Trustworthiness Check: The filter cake should not be allowed to dry, as residual palladium can be pyrophoric. Keep it solvent-wet until it can be properly quenched and disposed of.

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (3 ) as a solid, which is often used in the next step without further purification.[6][7]

ParameterTypical ValueRationale
Catalyst 5% Pd/CHighly efficient for nitro group reduction.[8]
Catalyst Loading 1-5 mol %Balances reaction time with cost and catalyst removal.
Solvent Methanol / EtOAcGood solubility for reactants; compatible with hydrogenation.
H2 Pressure 50-100 psiSufficient for efficient reduction without requiring specialized high-pressure equipment.
Temperature 25-40 °CReaction is typically fast at room temperature; slight warming may be needed.
Expected Yield >95%This conversion is generally clean and high-yielding.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of the pyridopyrimidine core (1 ) with the newly formed amine intermediate (3 ). This reaction is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[9]

Materials and Reagents:

  • Halogenated Pyridopyrimidine Core (1 , e.g., 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one)

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (3 ) (1.0-1.2 equiv)

  • Palladium Catalyst (e.g., Pd2(dba)3, POPd)[10]

  • Phosphine Ligand (e.g., Xantphos, DPEPhos)[9]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs2CO3))

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane, t-Amyl alcohol)[9]

Equipment:

  • Schlenk line or glovebox for inert atmosphere setup

  • Jacketed reaction vessel with overhead stirring and temperature control

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and dry thoroughly. Place under a high-purity N2 or Argon atmosphere.

  • Reagent Charging: To the reaction vessel, add the pyridopyrimidine core 1 (1.0 equiv), the amine intermediate 3 (1.1 equiv), the base (e.g., NaOtBu, 2.0 equiv), the palladium catalyst (0.5-2 mol %), and the ligand (1-4 mol %).

    • Expert Insight: The order of addition matters. It is common to add the solids first, followed by the solvent. Using a pre-formed palladium precatalyst can lead to more consistent results. The choice of ligand is critical and often needs to be optimized for the specific substrates to maximize yield and minimize side reactions.[11]

  • Solvent Addition: Add the anhydrous solvent (10-20 volumes) via cannula or syringe.

  • Reaction: Heat the mixture with stirring to 80-110 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the starting materials. Reactions are typically complete within 8-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water or a saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with an organic solvent like Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Boc-protected Palbociclib can then be purified by column chromatography or crystallization.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Core-X (1) ArX->OxAdd Pd_Complex L_n(X)Pd(II)-Core OxAdd->Pd_Complex Forms Pd(II) complex Amine_Coord Ligand Exchange Pd_Complex->Amine_Coord Amine H₂N-R (3) Amine->Amine_Coord Base Base Pd_Amine_Complex L_n(X)Pd(II)-Core (H₂N-R) Base->Pd_Amine_Complex Deprotonates Amine Amine_Coord->Pd_Amine_Complex RedElim Reductive Elimination Pd_Amine_Complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Core-NH-R RedElim->Product Forms C-N bond

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (CN113429340B).
  • Method for preparing palbociclib. (US20170247380A1).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Palbociclib - New Drug Approvals. (2014). PharmaCompass.
  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (CN108558792B).
  • Preparation method of palbociclib intermediate. (2021).
  • Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons.
  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. (2016).
  • Process for preparation of palbociclib. (US20190241561A1).
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (N.D.). Longdom Publishing.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PMC - PubMed Central - NIH.
  • Process for preparation of palbociclib. (US10807978B2).
  • Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. (2016).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

Sources

conversion of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate to its amino derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (Compound A ) to its amino derivative (Compound B ) is a pivotal step in the synthesis of CDK4/6 inhibitors, most notably Palbociclib.[1]

The primary synthetic challenge is chemo-selectivity .[1] The protocol must reduce the nitro group (


) to an amine (

) while strictly preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring.[1]
Reaction Scheme

ReactionScheme SM Nitro Precursor (Compound A) PROD Amino Derivative (Compound B) SM->PROD Reduction (Preserving Boc)

Figure 1: Transformation of the nitro-pyridine scaffold to the amino-pyridine derivative.

Method Selection Matrix

While multiple reduction methods exist, two are dominant in pharmaceutical development for this specific substrate.[2][1]

FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Mechanism Heterogeneous Catalysis (H₂ gas)Single Electron Transfer (Chemical)
Boc Stability Excellent (Neutral conditions)Excellent (Mildly acidic/buffered)
Scalability High (Flow chemistry compatible)Medium (Sludge management required)
Safety Profile Caution: H₂ flammability, Pyrophoric catalystSafe: No pressurized gas, aqueous waste
Purity Profile High (>97%), simple workupGood, requires Fe removal
Recommendation Primary Choice for standard labs.[2][1]Secondary Choice if H₂ is unavailable.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (The "Gold Standard")

Best for: High purity, ease of workup, and preserving the Boc group.[2]

Mechanistic Insight: Palladium on carbon facilitates the homolytic cleavage of H₂, adsorbing hydrogen atoms onto the surface.[2] The nitro group, being highly electrophilic, adsorbs to the catalyst surface and is progressively reduced to the amine via nitroso and hydroxylamine intermediates.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet).[1][3] Note: Wet catalyst is safer and reduces ignition risk.[2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Reagent: Hydrogen gas (H₂) (Balloon or low pressure < 3 bar).[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the nitro substrate in 100 mL of MeOH (0.1 M concentration). Ensure complete solubility; mild warming (30°C) is acceptable.[1]

  • Inerting (Critical Safety Step): Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen.[1]

  • Catalyst Addition: Under a gentle stream of N₂, carefully add 10% Pd/C (10 wt% loading relative to substrate mass).[2][1]

    • Safety: Do not add dry catalyst to solvent containing H₂ or air; it may ignite.[1]

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature (20–25°C).

  • Monitoring: Monitor reaction progress via TLC or LC-MS.

    • Endpoint: Disappearance of starting material (approx. 4–16 hours).[1]

    • Mass Spec: Look for M+H shift from 309 (Nitro) to 279 (Amine).[1]

  • Workup:

    • Flush system with N₂.[1][4]

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with MeOH.[1]

    • Concentrate the filtrate under reduced pressure (rotary evaporator, <45°C).

  • Result: The product is typically obtained as a white to off-white solid (Yield >95%).[1]

Protocol B: Iron/Ammonium Chloride Reduction

Best for: Labs lacking hydrogenation equipment or avoiding pressurized gas.

Mechanistic Insight: Iron powder acts as the electron source in a redox reaction, while ammonium chloride acts as a mild proton source (electrolyte), buffering the pH to prevent Boc deprotection (which would occur with strong acids like HCl).[2]

Materials
  • Substrate: 1.0 eq.

  • Reductant: Iron powder (Fe), 300–325 mesh (5.0 eq).[2][1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq).[1]

  • Solvent: Ethanol/Water (3:1 ratio).[1]

Step-by-Step Procedure
  • Preparation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend the nitro substrate (10 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Note: Vigorous stirring is essential to prevent the iron from settling.[1]

  • Monitoring: Check TLC every 30 minutes. Reaction is usually faster than hydrogenation (1–3 hours).[1]

  • Workup (Sludge Management):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove iron oxide sludge.[1]

    • Wash the pad thoroughly with EtOAc.[1]

    • Phase Separation: Transfer filtrate to a separatory funnel.[1] Wash the organic layer with water and brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Workflow Visualization

Post-Reaction Processing (Pd/C Method)

WorkupFlow Start Reaction Mixture (MeOH + Product + Pd/C) Inert Flush with N2 Start->Inert Filter Filter through Celite (Remove Pd/C) Inert->Filter Wash Wash Cake with MeOH Filter->Wash Conc Concentrate (Rotovap) Wash->Conc Final Solid Product (>98% Purity) Conc->Final

Figure 2: Critical safety and purification workflow for catalytic hydrogenation.

Quality Control & Troubleshooting

Analytical Specifications
TestAcceptance CriteriaNotes
Appearance White to off-white solidDark color indicates oxidation or residual Fe.[1]
LC-MS (ESI+) [M+H]⁺ = 279.17Major peak.[1] Nitro precursor (309) should be <0.5%.[1]
¹H NMR

~5.8 ppm (br s, 2H)
Characteristic

signal (solvent dependent).[2][1]
Boc Signal

~1.45 ppm (s, 9H)
Confirm retention of Boc group.
Troubleshooting Guide
  • Problem: Incomplete Conversion (Pd/C).

    • Cause: Catalyst poisoning (S or N species) or poor H₂ mass transfer.[1]

    • Solution: Purge vessel again; add fresh catalyst (under N₂); increase agitation speed.

  • Problem: Loss of Boc Group.

    • Cause: Acidic impurities in solvent or excessive heat during workup.[1]

    • Solution: Ensure solvents are neutral.[1] Keep rotovap bath <45°C. For Fe reduction, ensure NH₄Cl is used, not HCl.[2]

  • Problem: Product Oxidation (Browning).

    • Cause: Anilines are air-sensitive.[1]

    • Solution: Store under Nitrogen/Argon at -20°C.

References

  • Ningbo Inno Pharmchem Co. (2023).[1][5] Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Link

  • ChemicalBook. (2023).[1] Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via Catalytic Hydrogenation. Link

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: this compound.[1][3][4][5][6][7] CID 11243758.[1] Link[2][1]

  • Google Patents. (2018).[1] CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.[1][4][6][7] Link

  • Ramadas, K., & Srinivasan, N. (1992).[2][8] Iron-Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[2][8] (Foundational reference for the Fe/NH4Cl protocol).

Sources

reduction of the nitro group in Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reduction of the nitro group in Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7), a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib.[1]

Target Molecule: this compound Transformation: Nitro (


) 

Amino (

) Core Challenge: Chemoselective reduction without degrading the acid-labile Boc protecting group or over-reducing the pyridine ring.[1]

Executive Summary & Chemical Context

The reduction of nitro-pyridines is a pivotal step in medicinal chemistry.[1] While aromatic nitro reduction is a textbook transformation, the presence of a Boc-protected piperazine and a pyridine core introduces specific constraints:

  • Boc Lability: Strong acidic conditions (e.g.,

    
    , 
    
    
    
    ) must be avoided to prevent deprotection of the piperazine amine.
  • Catalyst Poisoning: The pyridine nitrogen can coordinate with transition metals (Pd, Pt), potentially stalling hydrogenation.

  • Over-reduction: High pressures or aggressive catalysts (e.g.,

    
    ) may partially reduce the pyridine ring to a piperidine.
    

This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high purity and speed, and Iron-Mediated Reduction (Method B) for robustness on larger scales without hydrogen gas handling.[1]

Reaction Scheme

ReactionScheme Substrate Nitro Precursor (MW: 308.33) Product Amino Product (MW: 278.35) Substrate->Product Reductive Transformation (-O2, +H2)

Caption: Transformation of the nitro precursor to the amino product, resulting in a mass loss of ~30 Da.

Decision Matrix: Selecting the Right Protocol

FeatureMethod A: Pd/C Hydrogenation Method B: Fe / NH₄Cl
Primary Utility Standard laboratory scale (<10g)Large scale (>10g) or lack of H₂ equipment
Reagents

gas, Pd/C, Ethanol
Iron powder,

, Ethanol/Water
Reaction Time 3–16 Hours1–4 Hours (Reflux)
Workup Filtration (Celite)Filtration (Celite) + Aqueous Wash
Boc Stability Excellent (Neutral conditions)Excellent (Mildly buffered pH ~5-6)
Key Risk Catalyst ignition / Pyridine poisoningIron sludge formation / Emulsions

Protocol A: Catalytic Hydrogenation (The "Clean" Method)

Mechanism: Heterogeneous catalysis where


 dissociates on the Pd surface, followed by stepwise reduction of the adsorbed nitro group.
Reagents & Equipment[2][3][4][5][6]
  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH) [0.1 M concentration]

  • Gas: Hydrogen balloon (1 atm) or Hydrogenator (30 psi)

Step-by-Step Procedure
  • Inerting: In a 3-neck round-bottom flask, add the substrate and solvent. Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Caution: Dry Pd/C is pyrophoric.[1] Carefully add the wet Pd/C catalyst under a gentle stream of nitrogen.

  • Hydrogen Introduction:

    • Balloon Method: Attach a hydrogen balloon.[1] Evacuate the flask briefly until solvent bubbles, then fill with

      
      . Repeat 3 times.
      
    • Parr Shaker: Pressurize to 30 psi, vent, and repressurize.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Note: Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.[1]

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. The starting material (

    
    ) will disappear, and a lower, polar spot (amine) will appear.
    
  • Workup:

    • Flush system with Nitrogen.[1]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Wash the filter cake with Methanol.

    • Concentrate the filtrate under reduced pressure (

      
      ).
      
  • Result: The product usually crystallizes as an off-white solid.[1] Yields are typically 95–98% .[1]

Troubleshooting Method A
  • Stalled Reaction: If the reaction stops at 50% conversion, the pyridine nitrogen may have poisoned the catalyst. Solution: Add 1-2 equivalents of Acetic Acid to protonate the pyridine ring (forming the pyridinium salt), preventing coordination to Pd. Neutralize with

    
     during workup.
    

Protocol B: Iron-Mediated Reduction (The "Robust" Method)

Mechanism: Single Electron Transfer (SET) from metallic iron to the nitro group in a protic medium. Ammonium chloride acts as a mild electrolyte/buffer.[1]

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (Fe), 325 mesh (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol / Water (3:1 ratio) [0.2 M concentration][1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the substrate, Ethanol, and Water.

  • Activation: Add the Ammonium Chloride and Iron powder.

  • Reaction: Heat the mixture to Reflux (approx. 70–80°C) .

    • Observation: The reaction mixture will turn dark grey/brown (iron oxides).

  • Monitoring: Check LCMS after 1 hour. The reaction is usually fast.

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and add a small amount of water.

    • Filtration: Filter the slurry through Celite to remove iron residues. Tip: The iron sludge can clog filters; use a wide sintered glass funnel.

    • Extraction: Separate the organic layer. Wash the aqueous layer twice with EtOAc.

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Troubleshooting Method B
  • Emulsions: Iron salts can stabilize emulsions.[1] Solution: Filter the crude mixture through a short plug of silica gel or add brine during extraction to break the emulsion.

Analytical Validation

Verify the identity of the product using the following markers:

MetricExpected ResultInterpretation
Physical State Off-white to pale yellow solidDark color indicates oxidation/impurities.[1]
LCMS (ESI+)

Mass shift of -30 Da from Nitro (309) to Amine (279).[1]
1H NMR

(Broad s, 2H)
Appearance of the primary amine (

) protons.[1]
1H NMR Aromatic shift upfieldThe protons ortho to the nitro group will shift upfield due to the shielding effect of the amino group.
Workflow Visualization

Workflow Start Start: Nitro-Pyridine Substrate Decision Select Method Start->Decision MethodA Method A: Pd/C + H2 (Clean, Fast) Decision->MethodA Lab Scale / High Purity MethodB Method B: Fe + NH4Cl (Robust, Scalable) Decision->MethodB Large Scale / No H2 ProcessA 1. Solvent: EtOH 2. Cat: 10% Pd/C 3. H2 Balloon, RT MethodA->ProcessA ProcessB 1. Solvent: EtOH/H2O 2. Reagent: Fe/NH4Cl 3. Reflux, 80°C MethodB->ProcessB Validation Validation: LCMS (279 m/z) NMR (NH2 peak) ProcessA->Validation ProcessB->Validation

Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

References

  • ChemicalBook. (n.d.).[1] Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Properties and Synthesis. Retrieved from [1]

  • VanderWel, S. N., et al. (2008). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1] Bioorganic & Medicinal Chemistry.

  • Patent WO201630439A1. (2016).[1][4] Process for the preparation of CDK4/6 inhibitors. World Intellectual Property Organization.[1] [1]

  • Ramadas, K., & Srinivasan, N. (1992).[2] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthetic Communications. [1]

Sources

Troubleshooting & Optimization

low yield in Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate , a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1][2][3]

The content is structured to troubleshoot low yields in the Nucleophilic Aromatic Substitution (


) reaction between 5-halo-2-nitropyridine  and N-Boc-piperazine .

Topic: Yield Optimization for this compound Reaction Class: Nucleophilic Aromatic Substitution (


)
Target Audience:  Medicinal Chemists & Process Development Scientists[3]

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode of your reaction.

Troubleshooting Start Start: Low Yield Observed TLC Analyze Crude by TLC/LCMS Start->TLC SM_Remains Is Starting Material (SM) (Nitropyridine) still present? TLC->SM_Remains Byproducts Are there significant unknown spots/peaks? SM_Remains->Byproducts No (SM Consumed) Stalled Reaction Stalled SM_Remains->Stalled Yes (Clean profile) Workup Product lost in Workup? SM_Remains->Workup No (Clean profile but low mass) Hydrolysis Peak matches 6-nitro-3-hydroxypyridine? Byproducts->Hydrolysis Yes Action_Hydrolysis ACTION: Dry Solvents, Check Base Quality Hydrolysis->Action_Hydrolysis Action_Stalled ACTION: Switch LG to Fluorine or Increase Temp/Polarity Stalled->Action_Stalled Action_Workup ACTION: Check Aqueous pH, Avoid Acidic Wash Workup->Action_Workup

Caption: Diagnostic logic tree for identifying yield loss mechanisms in nitropyridine


 couplings.

Part 2: Technical FAQs & Troubleshooting

This section addresses the chemical causality behind low yields and provides self-validating solutions.

Q1: My reaction stalls with ~40% conversion using 5-bromo-2-nitropyridine. Adding more base doesn't help.[3] Why?

The Issue: The electrophilicity of the C5 position is insufficient. In pyridine chemistry, the 3-position (C5 relative to the nitro group) is electronically deactivated.[3] While the nitro group at C2 provides para-activation, the bromine atom is often not electron-withdrawing enough to stabilize the Meisenheimer complex transition state required for


, leading to sluggish kinetics.[3]

The Fix: The "Halogen Effect" Switch your starting material from 5-bromo-2-nitropyridine to 5-fluoro-2-nitropyridine .[3]

  • Mechanism: Fluorine is significantly more electronegative than bromine.[3] This lowers the energy of the transition state (Meisenheimer complex) by inductively withdrawing electron density, accelerating the nucleophilic attack by the piperazine.

  • Expected Result: Reaction times often drop from 24h+ to <4h, with yields increasing from ~40% to >85%.[3]

Q2: I see a major byproduct with M-16 mass (Hydrolysis). How do I prevent this?

The Issue: Competitive Hydrolysis. The activated nitropyridine is susceptible to attack by hydroxide ions.[3] If your solvent (DMSO/DMF) is "wet" or your base (


, 

) is hygroscopic and not dried, water competes with the piperazine. The resulting 5-hydroxy-2-nitropyridine (or its pyridone tautomer) is a dead-end byproduct.[3]

The Fix:

  • Solvent: Use anhydrous DMF or DMSO (stored over molecular sieves).[3]

  • Base: Switch to an organic base like DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv) if inorganic bases are introducing moisture.[3]

  • Protocol: Flame-dry your glassware and run under an inert atmosphere (

    
     or Ar).
    
Q3: Can I use Buchwald-Hartwig coupling instead of ?

The Issue:


 fails due to steric hindrance or electronic deactivation.
The Fix:  Yes, Palladium-catalyzed amination is a robust alternative if the thermal 

fails.[3]
  • Catalyst System:

    
     or 
    
    
    
    with ligands like Xantphos or BINAP .[3]
  • Precaution: Nitro groups can poison certain Pd catalysts or undergo competitive reduction.[3] However, for 5-bromo-2-nitropyridine, literature supports successful coupling using Pd-catalysis when thermal substitution is inefficient [1].[3]

Q4: I have high conversion, but low isolated yield. Where is my product going?

The Issue: Workup loss due to pH sensitivity. The product contains a basic piperazine nitrogen (if Boc falls off, though unlikely here) and a pyridine ring. However, the Boc-protected product is lipophilic.[3]

  • Trap: If you wash the organic layer with strong acid (e.g., 1M HCl) to remove excess piperazine, you may protonate the pyridine nitrogen of your product, driving it into the aqueous layer.

  • The Fix: Wash with saturated

    
      or water only.[3] Do not use strong acids during extraction.[3]
    

Part 3: Optimized Experimental Protocols

Protocol A: Standard (Recommended First Approach)

Best for: High-throughput, cost-effective synthesis using the Fluoro-precursor.[3]

ParameterCondition
Limiting Reagent 5-Fluoro-2-nitropyridine (1.0 equiv)
Nucleophile tert-butyl piperazine-1-carboxylate (1.2 equiv)
Base

(2.0 equiv) or DIPEA (2.5 equiv)
Solvent Anhydrous DMSO or DMF (0.2 M concentration)
Temperature 80°C
Time 2–4 Hours

Step-by-Step:

  • Dissolve 5-fluoro-2-nitropyridine in anhydrous DMSO.[3]

  • Add

    
     (finely ground) and N-Boc-piperazine.
    
  • Heat to 80°C under

    
    . Monitor by TLC (Hexane/EtOAc 1:1).[3]
    
  • Workup: Pour into ice water. The product often precipitates as a yellow/orange solid.[3] Filter and wash with water.[3] If no precipitate, extract with EtOAc.[3]

Protocol B: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Unreactive Bromo-precursors or when thermal conditions cause decomposition.[3]

ParameterCondition
Precursor 5-Bromo-2-nitropyridine
Catalyst

(5 mol%)
Ligand Xantphos (10 mol%)
Base

(2.0 equiv)
Solvent 1,4-Dioxane or Toluene
Temp 100°C (Reflux)

Part 4: Chemical Data & Reference Standards

Product Specifications:

  • IUPAC Name: this compound[2][3][4][5][6]

  • CAS: 571189-16-7[1][2][3][7]

  • Molecular Weight: 308.33 g/mol [3]

  • Appearance: Yellow to Orange solid.[3]

  • Solubility: Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in water.[3]

Reaction Pathway Visualization:

ReactionMechanism SM 5-Fluoro-2-nitropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex + Nu, + Base (Rate Limiting) Nu N-Boc-Piperazine (Nucleophile) Product Target Product (Yellow Solid) Complex->Product - F⁻ (Fast)

Caption:


 mechanism showing the critical Meisenheimer complex stabilized by the nitro group.

References

  • BenchChem. (2025).[3][8] A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. Retrieved from [3]

  • PubChem. (2025).[3] this compound (CAS 571189-16-7).[1][2][3][7] National Library of Medicine.[3] Retrieved from [3]

  • Google Patents. (2018).[3] CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.[3][4][6] Retrieved from

  • Ningbo Inno Pharmchem. (2026).[2][3] The Critical Role of this compound in Cancer Therapy Development. Retrieved from

Sources

Technical Support Center: Optimization of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 571189-16-7 Optimization Support Level: Tier 3 (Process Chemistry & R&D) Status: Active Guide

Executive Summary

The synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a critical step in the production of CDK4/6 inhibitors like Palbociclib.[1][2] The reaction typically proceeds via Nucleophilic Aromatic Substitution (


)  between 1-Boc-piperazine and 5-bromo-2-nitropyridine.

While theoretically straightforward, this reaction often suffers from moderate yields (40–60%) due to competitive hydrolysis, thermal instability of the Boc group, or incomplete conversion. This guide provides an optimized protocol, a troubleshooting decision tree, and an advanced catalytic alternative to maximize yield to >85%.

Module 1: The Optimized Standard Protocol ( )

The driving force of this reaction is the electron-withdrawing nitro group at the C2 position, which activates the C5 halogen for nucleophilic attack.

Stoichiometry & Reagents
ComponentRoleEquiv.Recommended ReagentNotes
Substrate Electrophile1.05-Bromo-2-nitropyridine Purity >98% is critical.
Nucleophile Reactant1.21-Boc-piperazine Slight excess drives conversion.
Base Acid Scavenger2.0

(finely ground)
Milled carbonate reacts faster than granular.
Solvent Medium10 volDMSO or Acetonitrile DMSO is faster; MeCN is easier to work up.
Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 5-bromo-2-nitropyridine (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMSO (10 volumes relative to substrate mass). Critical: Water content must be <0.1% to prevent hydrolysis to 5-hydroxy-2-nitropyridine.

  • Addition: Add 1-Boc-piperazine (1.2 eq) in one portion.

  • Reaction: Heat the mixture to 80°C .

    • Note: Do not exceed 100°C. Thermal deprotection of the Boc group becomes significant >110°C in polar aprotic solvents.

  • Monitoring: Monitor by HPLC/TLC at 2 hours. The reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Pour slowly into ice water (50 volumes). The product should precipitate as a yellow/orange solid.

  • Purification: Filter and wash with water. If purity is <95%, recrystallize from Ethanol/Heptane.

Module 2: Troubleshooting & FAQs

Q1: My conversion stalls at ~60%, even after 12 hours. What is wrong?

Diagnosis: This is likely due to "surface passivation" of the inorganic base or poor solubility of the nucleophile. Solution:

  • Grind the Base: Ensure

    
     is a fine powder, not pellets. Surface area limits the rate.
    
  • Switch Base: Switch to DIPEA (Hunig’s Base) (2.5 eq) in NMP or DMSO. Homogeneous bases often drive stubborn

    
     reactions to completion better than heterogeneous ones.
    
  • Temperature: Increase temp to 90°C, but strictly monitor for Boc-loss (appearance of a lower MW peak on LCMS).

Q2: I see a major impurity at RRT 0.8 (HPLC). What is it?

Diagnosis: This is likely 5-hydroxy-2-nitropyridine (the phenol derivative). Cause: Hydrolysis of the bromide by trace water in the solvent or base. Hydroxide is a better nucleophile than piperazine. Solution:

  • Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.

  • Flame-dry the glassware.

  • Switch from

    
     (hygroscopic) to 
    
    
    
    or an organic base like TEA.
Q3: Can I use the Chloro- analog instead of Bromo-?

Answer: Yes, but expect slower rates.

  • The Element Effect: In

    
    , the rate-determining step is the nucleophilic attack. Highly electronegative leaving groups stabilize the Meisenheimer intermediate. Therefore, reactivity order is generally F >> Cl ≈ Br > I .
    
  • Tip: If you can source 5-fluoro-2-nitropyridine , the reaction will proceed at lower temperatures (RT to 50°C) with fewer side reactions.

Module 3: Advanced Optimization (Catalysis)

If the standard


 fails (e.g., due to steric hindrance or scale-up safety concerns with high heat), utilize Buchwald-Hartwig Amination . This is the "Nuclear Option" for high yields.
Catalytic Protocol (Pd-Catalyzed)
  • Catalyst:

    
     (1 mol%)
    
  • Ligand: Xantphos or BINAP (2 mol%)

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

  • Temp: 100°C

  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by amine coordination and reductive elimination. This bypasses the need for ring activation.

Visualizing the Workflow

Figure 1: Troubleshooting Decision Tree

This diagram guides you through the logic of optimizing the yield based on observed experimental failures.

OptimizationWorkflow Start Start: Standard SNAr Protocol (DMSO, K2CO3, 80°C) CheckYield Check Yield & Purity (LCMS) Start->CheckYield HighYield Yield > 85% Proceed to Workup CheckYield->HighYield Success LowYield Yield < 60% or Impurities CheckYield->LowYield Failure AnalyzeImpurity Analyze Impurity Profile LowYield->AnalyzeImpurity ImpurityHydrolysis Impurity: Hydrolysis (Phenol) Cause: Wet Solvent AnalyzeImpurity->ImpurityHydrolysis Peak M-Br+OH ImpurityBocLoss Impurity: Boc-Deprotection Cause: Temp too High AnalyzeImpurity->ImpurityBocLoss Peak M-100 StalledRxn Reaction Stalled Cause: Low Reactivity AnalyzeImpurity->StalledRxn Starting Material Remains FixHydrolysis Action: Dry Solvents, Use DIPEA instead of K2CO3 ImpurityHydrolysis->FixHydrolysis FixBoc Action: Lower Temp to 60°C, Switch to 5-Fluoro substrate ImpurityBocLoss->FixBoc FixStall Action: Switch to Pd-Catalysis (Buchwald-Hartwig) StalledRxn->FixStall

Caption: Decision logic for troubleshooting low yields in the synthesis of CAS 571189-16-7.

Figure 2: Mechanistic Pathway ( )

Understanding the resonance stabilization explains why the Nitro group is essential and why the reaction occurs at the 5-position relative to the pyridine nitrogen (para to the nitro).

Mechanism Reactants Reactants: 5-Br-2-NO2-Pyridine + Piperazine TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack Product Product: Substituted Pyridine TS->Product Loss of Bromide (Br-) NitroRole Nitro Group (NO2) Stabilizes negative charge via Resonance NitroRole->TS Stabilization

Caption: The nitro group acts as an electron sink, stabilizing the transition state to allow substitution.

References

  • Vertex AI Search . (2025). Synthesis of this compound. 2

  • BLD Pharm . (2024).[3] Product Specifications: this compound (CAS 571189-16-7).[1][3] 3

  • ResearchGate . (2018). SNAr reactions of substituted pyridines: Kinetic and reactivity indices. 4

  • Organic Chemistry Portal . (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Conditions. 5[1][6][7][8]

Sources

Technical Support Center: Purification of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7). This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this critical pharmaceutical intermediate.[1]

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final drug product. This guide is designed to provide practical, experience-driven solutions to common purification challenges.

Common Impurities: Understanding the "What" and "Why"

The primary route to synthesizing this compound involves the reaction of 1-(6-nitropyridin-3-yl)piperazine with di-tert-butyl dicarbonate (Boc anhydride), often in the presence of a base or catalyst such as 4-dimethylaminopyridine (DMAP).[1] Understanding the potential side reactions is the first step in troubleshooting impurities.

Potential Impurities and Their Origins:

ImpurityChemical NameOrigin
Unreacted Starting Material 1-(6-nitropyridin-3-yl)piperazineIncomplete reaction.
Unreacted Reagent Di-tert-butyl dicarbonateExcess reagent used in the reaction.
Di-Boc Piperazine Di-tert-butyl piperazine-1,4-dicarboxylateReaction of Boc anhydride with both nitrogen atoms of piperazine if the starting material is not fully substituted.
tert-Butanol 2-Methyl-2-propanolByproduct of the Boc protection reaction.
DMAP Adducts N/APotential side reactions involving the catalyst.
Solvent Residues e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)Incomplete removal after reaction work-up.

Troubleshooting Guide: From TLC Anomalies to Purification Headaches

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My TLC plate shows multiple spots. How do I identify the product and the impurities?

A1: Systematic TLC Analysis is Key.

A well-run Thin Layer Chromatography (TLC) is your first line of defense in diagnosing purity issues.

Step-by-Step TLC Analysis Protocol:

  • Plate Selection: Use silica gel 60 F254 plates.

  • Spotting: Carefully spot your crude product, a co-spot (crude product mixed with the starting material, 1-(6-nitropyridin-3-yl)piperazine), and the starting material itself in separate lanes.

  • Solvent System Development: A good starting point for a solvent system is a mixture of a non-polar and a polar solvent. Given the polarity of the nitro and carbonyl groups, a system of Ethyl Acetate/Hexane or Dichloromethane/Methanol is recommended. Start with a ratio of 7:3 or 9:1, respectively, and adjust based on the separation.

  • Visualization:

    • UV Light (254 nm): The aromatic pyridine ring in your product and starting material will be UV active.

    • Potassium Permanganate (KMnO₄) Stain: This will visualize compounds that can be oxidized. Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Ninhydrin Stain: This is useful for detecting primary and secondary amines. If you have unreacted 1-(6-nitropyridin-3-yl)piperazine (a secondary amine), it should give a colored spot. Prepare a solution of 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.

Interpreting the TLC:

  • The product, this compound, is generally less polar than the starting material due to the bulky Boc group. Therefore, it should have a higher Rf value (travel further up the plate).

  • The co-spot will help you definitively identify the starting material spot in your crude mixture.

  • Any other spots are likely impurities.

Q2: I've confirmed the presence of unreacted starting material. What's the best way to remove it?

A2: Column Chromatography is the most effective method.

Flash column chromatography is a robust technique for separating compounds with different polarities.

Recommended Column Chromatography Protocol:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic purifications.
Eluent System Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)The less polar impurities will elute first, followed by your product, and finally the more polar starting material.
Loading Dry loading is preferred for better resolution.Dissolve your crude product in a minimal amount of a suitable solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent before loading it onto the column.
Monitoring Collect fractions and monitor by TLC.This allows you to identify and combine the pure fractions of your product.

Workflow for Column Chromatography Purification:

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Proceed if Impure Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification via column chromatography.

Q3: My product appears oily or won't solidify. What could be the cause and how can I fix it?

A3: This is often due to residual solvents or low-melting impurities.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure your product is dried under high vacuum for an extended period (several hours to overnight) to remove all volatile solvents. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious of potential degradation if your product is heat-sensitive.

  • Recrystallization: This is an excellent technique for removing impurities and obtaining a crystalline solid.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for this compound include:

    • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the solid and allow it to cool slowly.

    • Isopropyl Alcohol (IPA): Similar to ethanol.

    • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane until turbidity is observed.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is recommended for full characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of your compound. Key expected signals include the tert-butyl group (a singlet around 1.5 ppm), the piperazine protons, and the aromatic protons of the nitropyridine ring. The absence of signals from starting materials or other impurities is a good indicator of purity.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides further structural confirmation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your product and can also be used to assess purity.

  • HPLC (High-Performance Liquid Chromatography): This is a quantitative method to determine the purity of your compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid).

Q: What are the optimal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

Q: Is the Boc protecting group stable?

A: The tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions. However, it is labile to acidic conditions. Avoid strong acids during work-up and purification unless Boc deprotection is intended.

Logical Relationship of Purification Steps:

PurificationLogic Crude Crude Product Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Purification Purification (Column Chromatography or Recrystallization) Analysis->Purification If purity < desired Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Analysis->Final_Analysis If purity ≥ desired Purification->Analysis Re-assess purity

Sources

Technical Support Center: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this critical pharmaceutical intermediate. As a key building block in the synthesis of targeted therapies like Palbociclib and Ribociclib, understanding its handling and stability is paramount for successful and reproducible experimental outcomes.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during storage, handling, and reaction of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Question: I am using this compound in a reaction, and my yields are inconsistent. I am also observing unexpected byproducts in my analysis (TLC, LC-MS). What could be the cause?

Answer: Inconsistent yields and the appearance of byproducts often point to the degradation of the starting material, either before or during the reaction. Let's break down the potential causes based on the compound's structure.

Potential Cause A: Acid-Mediated Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2] If your reaction medium is acidic, or if the compound has been exposed to acidic contaminants during storage or handling, premature cleavage of the Boc group can occur. This generates a free piperazine amine, which can lead to undesired side reactions.

  • Troubleshooting Steps:

    • pH Check: Carefully check the pH of your reaction mixture and all reagents.

    • Reagent Purity: Ensure all solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Reaction Conditions: If possible, consider alternative reaction pathways that avoid acidic conditions. If acidity is required, use the mildest possible acid and the lowest effective temperature.

Potential Cause B: Unintended Reduction of the Nitro Group

The nitropyridine moiety is susceptible to reduction, which converts the nitro group to an amino group.[3] This can happen if your reaction conditions include reducing agents, even mild ones, that are not intended to target the nitro group.

  • Troubleshooting Steps:

    • Reagent Compatibility: Review all reagents in your reaction for their reducing potential. Common laboratory reagents that can act as reducing agents include certain metals, hydrides, and even some organic molecules under specific conditions.

    • Catalyst Contamination: If using metal catalysts for other transformations, ensure they are not inadvertently catalyzing the reduction of the nitro group.

    • Atmosphere Control: For reactions sensitive to reduction, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended reactions with atmospheric components.

Issue 2: Compound Discoloration or Degradation Upon Storage

Question: My stock of this compound has developed a yellowish or brownish tint over time. Does this indicate degradation?

Answer: Yes, a change in color, particularly the development of a yellow or brown hue, is a common indicator of degradation for many organic compounds, including those with nitroaromatic functionalities.

Potential Cause A: Photodegradation

Nitroaromatic compounds can be sensitive to light, particularly UV radiation.[4][5][6] Exposure to ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of colored impurities.

  • Preventative Measures:

    • Amber Vials: Always store the compound in amber or opaque containers to protect it from light.

    • Dark Storage: Keep the storage vials in a dark place, such as a cabinet or drawer, when not in use.

Potential Cause B: Thermal Decomposition

While many nitropyridine derivatives are thermally stable at room temperature, elevated temperatures can promote decomposition.[7][8][9] The energy input from heat can be sufficient to initiate the breakdown of the molecule.

  • Preventative Measures:

    • Controlled Storage Temperature: Store the compound at the recommended temperature, which is typically room temperature.[10] However, for long-term storage, consider refrigeration (2-8 °C), as suggested by the need for "cold-chain transportation" by some suppliers.

    • Avoid Heat Sources: Do not store the compound near heat sources such as ovens, heating mantles, or in direct sunlight.

Potential Cause C: Oxidative Degradation

While the nitro group itself is an oxidizing moiety, the rest of the molecule can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over long periods.

  • Preventative Measures:

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10]

    • Secure Sealing: Ensure the container is tightly sealed to prevent atmospheric exchange.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Room temperature for short-term storage. 2-8°C for long-term storage.Minimizes the risk of thermal decomposition.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon).[10]Prevents oxidative degradation.
Light In an amber or opaque, tightly sealed container.Protects against photochemical degradation.[4][5][6]
Moisture In a dry, desiccated environment.Prevents hydrolysis and potential reactions with water.

Q2: Is this compound stable in aqueous solutions?

A2: The stability in aqueous solutions is pH-dependent.

  • Acidic Conditions (pH < 7): The Boc group is labile and will likely be cleaved, leading to the formation of 1-(6-nitropyridin-3-yl)piperazine.

  • Neutral to Basic Conditions (pH ≥ 7): The Boc group is generally stable under neutral to basic conditions.[2] However, prolonged exposure to strongly basic conditions, especially at elevated temperatures, may lead to other unforeseen degradation pathways. It is always recommended to prepare aqueous solutions fresh and use them promptly.

Q3: What are the primary degradation pathways I should be aware of?

A3: The two most probable degradation pathways involve the Boc group and the nitro group.

Degradation Pathways Primary Degradation Pathways A tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate B 1-(6-nitropyridin-3-yl)piperazine (Deprotected Product) A->B Acidic Conditions (e.g., H+) Boc Cleavage C tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate (Reduced Product) A->C Reducing Conditions (e.g., H2/Pd) Nitro Reduction

Caption: Key degradation routes for the title compound.

Q4: What are some common chemical incompatibilities?

A4: Avoid mixing this compound with the following, unless it is a planned part of your reaction:

  • Strong Acids: (e.g., HCl, H₂SO₄, TFA) - Will cause rapid deprotection of the Boc group.

  • Strong Reducing Agents: (e.g., NaBH₄, LiAlH₄, H₂/Pd) - Will reduce the nitro group.

  • Strong Oxidizing Agents: While the nitro group is an oxidant, strong oxidizing agents could potentially react with other parts of the molecule.

  • Strong Bases: While the Boc group is generally base-stable, strong bases at elevated temperatures could potentially lead to degradation.

Refer to general chemical incompatibility charts for a broader understanding of reactive chemical classes.[11][12][13]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. As with any chemical, standard laboratory safety practices should be followed. Additionally, due to the presence of the nitroaromatic group, the following should be considered:

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Ignition Sources: While not classified as explosive, it is good practice to keep nitro-containing compounds away from strong heat and ignition sources.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for the removal of the Boc protecting group.

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting product will be the TFA salt of the deprotected piperazine. Further workup, such as neutralization with a base, may be required depending on the subsequent steps.

Boc Deprotection Workflow Boc Deprotection Workflow A Dissolve in DCM B Cool to 0°C A->B C Add TFA/DCM B->C D Stir at 0°C to RT C->D E Monitor Reaction D->E F Concentrate E->F G Isolate Product F->G

Caption: Step-by-step workflow for Boc deprotection.

Protocol 2: Reduction of the Nitro Group using Palladium on Carbon (Pd/C)

This protocol outlines a common method for the reduction of the nitro group to an amine.

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

  • Further purification may be necessary, for example, by column chromatography.

Nitro Reduction Workflow Nitro Reduction Workflow A Dissolve in EtOH/MeOH B Add Pd/C A->B C Introduce H2 Atmosphere B->C D Stir at RT C->D E Monitor Reaction D->E F Filter Catalyst E->F G Concentrate F->G H Purify Product G->H

Sources

optimizing reaction conditions for Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7).[1] It is designed to troubleshoot specific experimental bottlenecks using field-verified protocols and mechanistic insights.

Ticket Topic: Optimization of SNAr conditions for 5-bromo-2-nitropyridine derivatives. Assigned Scientist: Dr. Alara Vance, Senior Application Scientist. Status: Active.

Core Reaction Logic & Mechanism

Before troubleshooting, we must establish the baseline chemistry. This synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr) .

  • Substrate: 5-bromo-2-nitropyridine.[2]

  • Nucleophile: tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).[3]

  • Mechanism: The reaction proceeds via the displacement of the bromide at the C5 position.

    • Critical Insight: The C5 position of the pyridine ring is meta to the activating nitro group (at C2) and beta to the pyridine nitrogen. Classically, this position is less activated than C2 or C4. However, the strong electron-withdrawing nature of the 2-nitro group renders the ring sufficiently electron-deficient to permit SNAr under reflux conditions, avoiding the need for expensive Palladium catalysts (Buchwald-Hartwig) in most standard cases.

Standard Protocol Baseline (The "Control")
  • Solvent: Acetonitrile (MeCN) [Anhydrous preferred].

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).

  • Stoichiometry: 1.0 equiv Halide : 1.2 equiv Amine.

  • Temperature: Reflux (~80–82 °C).

  • Time: 8–12 Hours.[4]

Troubleshooting & Optimization (Q&A)

Category A: Low Conversion / Sluggish Reaction

User Question: "I've been refluxing in acetonitrile for 12 hours, but TLC still shows significant starting material (5-bromo-2-nitropyridine). The product spot is faint. Should I add more base?"

Technical Diagnosis: The C5 position is electronically "stubborn." While activated, it is not as reactive as a 2-halo-nitro isomer. Acetonitrile reflux (82 °C) provides barely enough thermal energy for difficult substrates.

Solution Protocol:

  • Switch Solvent System: Move to a higher boiling point, polar aprotic solvent.

    • Recommendation: Switch to DMSO or DMF .

    • New Condition: Heat to 100–110 °C .

    • Why: The rate of SNAr increases exponentially with temperature. DMSO also better solvates the intermediate Meisenheimer complex, lowering the activation energy.

  • Catalyst Additive (Optional):

    • Add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) .

    • Mechanism:[5][6] The Finkelstein reaction generates a transient, more reactive 5-iodo-2-nitropyridine intermediate in situ, which reacts faster with the piperazine.

Category B: Impurity Profile & Byproducts

User Question: "I see a new impurity spot just below my product. LCMS suggests a mass of [M-100]. Is my Boc group falling off?"

Technical Diagnosis: Yes. Thermal deprotection of the Boc group is a common side reaction, especially if the reaction medium becomes slightly acidic (due to HBr generation) or if the temperature is excessive (>120 °C) for prolonged periods.

Solution Protocol:

  • Buffer Capacity: Ensure you are using DIPEA (Hunig's Base) rather than inorganic bases like K2CO3 if you are seeing deprotection. DIPEA acts as a proton sponge and maintains a non-nucleophilic organic environment.

  • Temperature Control: Do not exceed 110 °C. If using DMF/DMSO, strict temperature control is vital.

  • Alternative: If thermal deprotection persists, switch to the Buchwald-Hartwig Amination (see Section 3).

Category C: Workup & Purification Difficulties

User Question: "The reaction mixture is a dark tar. Column chromatography is difficult because the excess piperazine streaks. How do I clean this up efficiently?"

Technical Diagnosis: Piperazines are polar and basic, causing streaking on silica. 5-bromo-2-nitropyridine residues can also be sticky.

Solution Protocol:

  • Aqueous Crash-Out (The "Lazy" Workup):

    • Dilute the reaction mixture (if in DMSO/DMF) with ice-cold water (5x volume).

    • Stir vigorously for 30 minutes.

    • The product, being lipophilic (Boc + Nitro aromatic), should precipitate as a yellow/orange solid .

    • Filter and wash with water to remove the polar solvent, excess base, and salts.

  • Acid Wash (Caution):

    • Dissolve crude in EtOAc.

    • Wash with 0.5 M Citric Acid (mildly acidic).

    • Note: Do NOT use strong HCl, or you will strip the Boc group. Citric acid will remove the unreacted piperazine (forming a water-soluble citrate salt) while leaving the Boc-protected product in the organic layer.

Advanced Visualization: Reaction Pathways

The following diagram illustrates the decision logic between the standard SNAr route and the Palladium-catalyzed alternative.

ReactionLogic Start Start: 5-bromo-2-nitropyridine + N-Boc-piperazine Check Check Reactivity / Sterics Start->Check SNAr Route A: SNAr (Standard) Solvent: MeCN or DMSO Base: DIPEA Temp: 80-100°C Check->SNAr Standard Substrate Pd Route B: Buchwald-Hartwig (High Performance) Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 Solvent: Toluene/Dioxane Check->Pd If Reaction Stalls or High Impurity Product Product: Tert-butyl 4-(6-nitropyridin-3-yl) piperazine-1-carboxylate SNAr->Product Yield: 80-90% Pd->Product Yield: >90% (Higher Cost)

Caption: Decision matrix for selecting between thermal SNAr and Pd-catalyzed amination based on reaction performance.

Quantitative Data Summary

ParameterStandard SNArOptimized SNAr (Difficult)Buchwald-Hartwig (Alternative)
Solvent Acetonitrile (MeCN)DMSOToluene / 1,4-Dioxane
Base DIPEA (2.0 eq)DIPEA (2.5 eq)Cs2CO3 (2.0 eq)
Catalyst NoneTBAI (0.1 eq)Pd2(dba)3 (2 mol%) + Xantphos
Temp 82 °C (Reflux)100 °C100 °C
Time 8–12 h4–6 h2–4 h
Expected Yield ~82%~85%>90%

References

  • PubChem. this compound (CAS 571189-16-7).[3] Available at: [Link]

  • Ningbo Inno Pharmchem. Synthesis Process for this compound. Available at: [Link][3][7][8]

Sources

Technical Support Center: Synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7). This key intermediate, vital in the development of kinase inhibitors like Palbociclib, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent effects. We will address common experimental challenges in a practical, question-and-answer format, grounded in mechanistic principles.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis involves the reaction of a halo-substituted 6-nitropyridine (e.g., 3-bromo-6-nitropyridine or 3-chloro-6-nitropyridine) with mono-Boc-protected piperazine. The reaction proceeds through an addition-elimination mechanism, known as SNAr.[3][4] The strong electron-withdrawing nitro group (-NO₂) activates the pyridine ring, making it susceptible to attack by the nucleophilic secondary amine of the piperazine. This attack forms a negatively charged intermediate called a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the final product.[4]

SNAr_Mechanism Reactants 3-Halo-6-nitropyridine + N-Boc-piperazine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Products Target Product + HX TS2->Products Fast

Caption: Simplified SNAr reaction pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction shows very low or no conversion to the product. What are the likely causes?

Answer: This is a common issue that can often be traced back to one of four key areas: reagent quality, reaction conditions, solvent choice, or the base used.

Troubleshooting Steps:

  • Reagent Integrity:

    • N-Boc-Piperazine: Ensure it is of high purity and has been stored correctly. As a waxy solid with a low melting point, it can degrade over time.[5]

    • 3-Halo-6-nitropyridine: Verify the purity of your starting material. Impurities can inhibit the reaction.

    • Anhydrous Conditions: The presence of water can be detrimental. Water can compete with the piperazine as a nucleophile, leading to the formation of 6-nitropyridin-3-ol as a byproduct. Ensure you are using anhydrous solvents and that your glassware was properly dried.

  • Reaction Temperature: SNAr reactions require an initial input of energy to overcome the activation barrier associated with disrupting the aromaticity of the pyridine ring. If the reaction is sluggish at room temperature, gradually increasing the heat to 60-90 °C is often necessary.

  • Choice of Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is typically used. Ensure the base is finely powdered (if solid) to maximize surface area and is present in at least stoichiometric amounts (1.0-1.5 equivalents).

  • Critical Solvent Effects: This is the most frequent cause of failure. The solvent's role is not passive; it directly influences the reactivity of the nucleophile.[6] Polar aprotic solvents are strongly recommended. See the detailed FAQ below for a full explanation.

Question 2: I'm observing a significant amount of an unknown side product in my TLC/LC-MS analysis. What could it be?

Answer: Side product formation usually points to reactive impurities or non-optimal reaction conditions.

  • Potential Side Products & Causes:

    • 6-nitropyridin-3-ol: As mentioned, this arises from the reaction with trace amounts of water in the solvent or on the glassware.

    • Bis-arylated Piperazine: If you are starting with unprotected piperazine, or if your N-Boc-piperazine has degraded, you risk the formation of 1,4-bis(6-nitropyridin-3-yl)piperazine.[7]

    • Unreacted Starting Materials: This indicates incomplete reaction (see Question 1).

  • Investigative Strategy:

    • Obtain an LC-MS of your crude reaction mixture. The mass of the major impurity can often confirm its identity.

    • Re-evaluate your setup for anhydrous conditions. Use freshly opened or distilled anhydrous solvents.

    • Confirm the purity of your N-Boc-piperazine starting material by NMR or LC-MS before starting the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is the choice of solvent so critical for this SNAr reaction?

A: The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Solvents dramatically alter this nucleophilicity through solvation effects.[3]

  • Polar Aprotic Solvents (Recommended): This class includes Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). They possess strong dipole moments but lack acidic protons. They are excellent at solvating cations (like K⁺ from K₂CO₃) but poorly solvate anions or nucleophiles.[8] This leaves the nitrogen of the Boc-piperazine "naked" and highly reactive, accelerating the rate-determining nucleophilic attack.[8]

  • Polar Protic Solvents (Not Recommended): This class includes water, ethanol, and methanol. These solvents have acidic protons and can form a hydrogen-bonding "cage" around the nucleophile.[9] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which significantly slows down or even halts the SNAr reaction.[3][6]

Table 1: Impact of Solvent Choice on SNAr Reaction Efficiency

Solvent ClassExample SolventsEffect on NucleophileExpected Reaction Rate
Polar Aprotic DMSO, DMF, MeCNMinimally solvated, high reactivityFast
Polar Protic Water, Ethanol, MethanolHeavily solvated via H-bonding, low reactivityVery Slow / No Reaction
Non-Polar Toluene, HexanePoor solubility of reactantsIneffective

Q: Which leaving group is best for the 3-halo-6-nitropyridine: F, Cl, or Br?

A: The effectiveness of the leaving group in SNAr reactions is often counterintuitive when compared to SN1 and SN2 reactions. For SNAr, the trend is typically F > Cl > Br > I .[10] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack.[10] Therefore, 3-fluoro-6-nitropyridine would be the most reactive substrate, though 3-chloro and 3-bromo variants are also commonly used and effective.

Q: How can I effectively monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The nitropyridine starting material and the product are both UV active.

  • Procedure: Spot the halo-nitropyridine, the Boc-piperazine, and a co-spot of both on the baseline. On a separate lane, spot the reaction mixture. A complete reaction will show the disappearance of the limiting reagent (usually the halo-nitropyridine) and the appearance of a new, typically more polar, product spot.

Section 4: Experimental Protocol

This is a generalized protocol. Reaction times and temperatures may need optimization.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 1. Dry glassware under vacuum or in an oven. Prep2 2. Add 3-bromo-6-nitropyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and K₂CO₃ (1.5 eq) to the flask. Prep1->Prep2 React1 3. Add anhydrous DMSO via syringe. Prep2->React1 React2 4. Heat reaction to 80-90 °C under an inert atmosphere (N₂ or Ar). React1->React2 React3 5. Monitor by TLC until starting material is consumed (typically 4-8 hours). React2->React3 Work1 6. Cool to RT. Quench with water and extract with ethyl acetate (3x). React3->Work1 Work2 7. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Work1->Work2 Purify 8. Purify crude product via flash column chromatography (Hexane/EtOAc gradient). Work2->Purify

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-nitropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and finely ground potassium carbonate (1.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen). Add anhydrous DMSO (or DMF) via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: After 1 hour, begin monitoring the reaction by TLC (e.g., 30% EtOAc in Hexane). The reaction is complete upon full consumption of the 3-bromo-6-nitropyridine.

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a solid.

References

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ACS Publications. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • SpringerLink. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of this compound in Cancer Therapy Development. [Link]

  • Google Patents.
  • PMC. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Google Patents. Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. This compound. [Link]

  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Practice Problems. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Temperature Control in the Synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Precise temperature control is paramount for achieving high yield, purity, and ensuring the safety and reproducibility of the reaction.

Introduction: The Criticality of Temperature in SNAr Reactions

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (commonly a halide) from a nitropyridine ring by the nucleophilic nitrogen of tert-butyl piperazine-1-carboxylate. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack.[1]

The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex and the overall reaction rate are highly dependent on temperature. Furthermore, SNAr reactions, particularly with highly activated aromatic systems, can be significantly exothermic, necessitating careful thermal management to prevent runaway reactions and the formation of impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues and questions related to temperature control during the synthesis.

Q1: My reaction is very slow and the starting material is not being consumed. Should I just increase the temperature?

A1: While low temperatures can lead to a sluggish reaction, indiscriminately increasing the temperature is not recommended without careful consideration.

  • Causality: The rate of a chemical reaction is governed by the Arrhenius equation, which indicates an exponential relationship between temperature and the rate constant. Therefore, a modest increase in temperature can significantly accelerate the reaction. However, side reactions also accelerate with temperature, often at a different rate than the desired reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that your reagents, especially the base (e.g., potassium tert-butoxide) and the nucleophile (tert-butyl piperazine-1-carboxylate), are anhydrous and of high purity. Moisture can quench the base and hydrolyze the product.

    • Solvent Purity: Ensure your solvent (e.g., DMSO, DMF, or Toluene) is anhydrous.

    • Incremental Temperature Increase: If reagent and solvent quality are confirmed, increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress by TLC or HPLC at each new temperature.

    • Optimal Temperature Range: Based on literature for similar coupling reactions, a temperature range of 75-120 °C is often employed.[3] A reaction might be initiated at a lower temperature (e.g., 75-90 °C) and then gently heated to a higher temperature (e.g., 100-110 °C) to drive it to completion.[3]

Q2: I'm observing a new, less polar spot on my TLC analysis after increasing the reaction temperature. What could this be?

A2: The appearance of a new, less polar spot at higher temperatures often indicates the formation of a di-substituted byproduct, especially if your starting pyridine has more than one leaving group.

  • Mechanism of Side Reaction: If the starting material is, for example, 3,5-dihalo-2-nitropyridine, the initial SNAr reaction will yield the desired mono-substituted product. However, at elevated temperatures, a second SNAr reaction can occur where another molecule of piperazine displaces the second halide, leading to a di-piperazinyl nitropyridine derivative. This di-substituted product is typically less polar than the mono-substituted product.

  • Control Measures:

    • Stoichiometry: Carefully control the stoichiometry of your nucleophile. Using a slight excess of the nitropyridine or precisely one equivalent of the piperazine can disfavor the di-substitution.

    • Temperature Management: Operate at the lowest temperature that provides a reasonable reaction rate. Avoid prolonged heating at temperatures above 120 °C.

    • Slow Addition: Adding the nucleophile or the base slowly at a controlled temperature can help to dissipate the heat of reaction and maintain a lower instantaneous concentration of the nucleophile, further minimizing di-substitution.

Q3: The reaction mixture turned dark brown/black upon heating. What does this indicate?

A3: Significant color change to dark brown or black upon heating is often a sign of decomposition.

  • Potential Causes:

    • Thermal Instability: One or more of the components in your reaction mixture—starting material, product, or even the solvent in the presence of a strong base—may be decomposing at the temperature you are using. Nitro-aromatic compounds can be susceptible to thermal decomposition.

    • Reaction with Solvent: Aprotic polar solvents like DMF and DMSO can decompose at high temperatures, especially in the presence of a strong base.

  • Preventative Actions:

    • Lower the Temperature: Immediately reduce the temperature if you observe rapid darkening.

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Solvent Choice: Consider a more thermally stable solvent if you consistently experience this issue. Toluene or Dioxane can be alternatives, although they may require higher temperatures or longer reaction times.

Q4: How can I safely manage the exotherm of this reaction on a larger scale?

A4: Managing the exothermic nature of the SNAr reaction is a critical safety consideration, especially during scale-up.

  • Key Principles: The goal is to ensure that the rate of heat removal is always greater than the rate of heat generation.

  • Practical Steps:

    • Controlled Addition: Add the most reactive component (often the base or the nucleophile) slowly and portion-wise to the reaction mixture at a controlled temperature. This allows the cooling system of the reactor to dissipate the generated heat.

    • Cooling Bath: Have an ice bath or a cryo-cooler on standby to rapidly cool the reaction if the internal temperature begins to rise uncontrollably.

    • Dilution: Running the reaction at a lower concentration (using more solvent) can help to moderate the temperature increase by providing a larger thermal mass.

    • Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.

Experimental Protocol and Data

The following is a representative protocol for the synthesis of this compound.

Representative Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add 3-bromo-6-nitropyridine (1.0 eq) and anhydrous Toluene (10 volumes).

  • Reagent Addition: Add tert-butyl piperazine-1-carboxylate (1.05 eq).

  • Base Addition: While stirring, add potassium tert-butoxide (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C. An initial exotherm may be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 85-90 °C.

  • Monitoring: Maintain the temperature at 85-90 °C and monitor the reaction progress by TLC or HPLC.

  • Drive to Completion: Once the reaction has slowed, the temperature can be increased to 100-110 °C for 2-4 hours to drive the reaction to completion.[3]

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Table 1: Temperature Effects on Reaction Parameters

ParameterLow Temperature (50-60 °C)Optimal Temperature (85-110 °C)High Temperature (>120 °C)
Reaction Rate Very slow, may not reach completionModerate to fast, typically 4-8 hoursVery fast
Yield Low to moderateHigh (>85%)[3]Potentially lower due to decomposition
Purity High (if reaction proceeds)HighLow, significant impurity formation
Key Issues Incomplete conversionPotential for exotherm on scale-upDecomposition, di-substitution, solvent degradation

Visual Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting common temperature-related issues during the synthesis.

G start Start Reaction Monitoring (TLC/HPLC) check_completion Is reaction proceeding to completion? start->check_completion dark_color Is mixture darkening significantly? start->dark_color slow_reaction Reaction is Sluggish/ Stalled check_completion->slow_reaction No reaction_complete Reaction Complete. Proceed to Work-up. check_completion->reaction_complete Yes check_impurities Are new impurity spots appearing? slow_reaction->check_impurities no_impurities No significant new impurities check_impurities->no_impurities No has_impurities New spots observed (esp. less polar) check_impurities->has_impurities Yes increase_temp Incrementally increase temperature (e.g., to 85-110°C). Continue monitoring. no_impurities->increase_temp reduce_temp Reduce temperature. Consider di-substitution or decomposition. Check stoichiometry. has_impurities->reduce_temp increase_temp->start reduce_temp->start dark_color->check_completion No decomposition Probable Decomposition. Immediately reduce heat. Verify inert atmosphere. dark_color->decomposition Yes

Caption: Troubleshooting workflow for temperature control.

References

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Makosza, M., & Podraza, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 224–228. [Link]

  • CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • CN111675660A - A kind of preparation method of synthesizing Palbociclib intermediate and ... - Google Patents. (n.d.).
  • ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • Technical Disclosure Commons. (2024, September 1). Process for the preparation of Palbociclib intermediates. [Link]

  • MDPI. (2026, January 25). Review of Energy Technologies for Unmanned Underwater Vehicles. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

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Validation & Comparative

comparing different synthesis routes for Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a critical building block in the synthesis of several cutting-edge pharmaceuticals, most notably the cyclin-dependent kinase (CDK) inhibitor Palbociclib, a frontline treatment for certain types of breast cancer. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug development and manufacturing. This guide provides an in-depth comparison of the most common synthetic routes to this valuable compound, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data, to aid researchers and process chemists in selecting the optimal strategy for their needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group on the pyridine ring to facilitate the displacement of a halide by the secondary amine of N-Boc-piperazine. The choice of the starting halonitropyridine is a key variable in this process, with 5-bromo-2-nitropyridine and 3-chloro-6-nitropyridine being the most common precursors.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperazine nitrogen attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group. In the subsequent step, the leaving group (halide) is eliminated, and the aromaticity of the pyridine ring is restored.

Experimental Protocols

Route 1a: From 5-Bromo-2-nitropyridine

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO) is added tert-butyl piperazine-1-carboxylate (1.1-1.5 eq).

    • A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), is added to the mixture.

    • The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 12 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Route 1b: From 3-Chloro-6-nitropyridine

  • Reaction Scheme:

  • Detailed Protocol: The protocol is analogous to that for the bromo-derivative, with minor modifications to reaction time and temperature potentially required due to the different reactivity of the chloro-leaving group. Generally, chloro-arenes are less reactive than their bromo-counterparts in SNAr reactions, which may necessitate more forcing conditions (higher temperatures or longer reaction times).

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative and powerful method for the formation of the crucial C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has a broad substrate scope and is often effective where traditional SNAr reactions may be sluggish or fail.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the halo-nitropyridine to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated N-Boc-piperazine (formed by the reaction with a base). Finally, reductive elimination from the Pd(II) complex yields the desired product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the efficiency of this process, with bulky, electron-rich phosphine ligands being particularly effective.

Experimental Protocol
  • Reaction Scheme:

  • Detailed Protocol:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the halo-nitropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 1-5 mol%), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.0 eq).

    • A dry, degassed solvent such as toluene or dioxane is added.

    • The reaction mixture is heated, typically in the range of 80-110°C, and stirred for a period of 2 to 12 hours, with progress monitored by TLC or LC-MS.

    • Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Comparative Analysis

ParameterRoute 1a: SNAr (Bromo)Route 1b: SNAr (Chloro)Route 2: Buchwald-Hartwig Amination
Starting Material Cost High (5-bromo-2-nitropyridine is relatively expensive)Moderate (3-chloro-6-nitropyridine is generally more affordable)High (bromo-precursor) to Moderate (chloro-precursor), plus expensive catalyst and ligand
Reagent Cost Low (common bases and solvents)Low (common bases and solvents)Very High (palladium catalysts and specialized phosphine ligands are costly)
Reaction Conditions Moderate to High Temperature (80-120°C)Potentially Higher Temperature/Longer TimeModerate to High Temperature (80-110°C)
Reaction Time 12-24 hoursPotentially > 24 hours2-12 hours
Yield Good to Excellent (typically >80%)Good (often slightly lower than bromo)Excellent (often >90%)
Scalability Readily scalableReadily scalableScalable, but catalyst cost can be a major factor
Process Safety Generally good, avoids pyrophoric reagentsGenerally good, avoids pyrophoric reagentsRequires careful handling of air-sensitive catalysts and potentially pyrophoric bases
Impurity Profile Generally clean, byproducts are typically unreacted starting materials and saltsSimilar to the bromo-routePotential for metal contamination in the final product, requiring careful purification

Visualization of Synthesis Routes

Synthesis_Routes cluster_SNAr Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Route 2: Buchwald-Hartwig Amination Bromo 5-Bromo-2-nitropyridine Product_SNAr This compound Bromo->Product_SNAr Base, Heat Chloro 3-Chloro-6-nitropyridine Chloro->Product_SNAr Base, Heat BocPip N-Boc-piperazine BocPip->Product_SNAr HaloNitro Halo-nitropyridine (Bromo or Chloro) Product_Buchwald This compound HaloNitro->Product_Buchwald Pd Catalyst, Ligand, Base, Heat BocPip2 N-Boc-piperazine BocPip2->Product_Buchwald

Figure 1: A comparative workflow of the SNAr and Buchwald-Hartwig synthesis routes.

Expert Insights and Recommendations

For large-scale industrial production, the SNAr route starting from 3-chloro-6-nitropyridine often represents the most economically viable option. While the reaction may require slightly more forcing conditions compared to the bromo-analogue, the significantly lower cost of the starting material is a major advantage. Process optimization studies to improve reaction kinetics, such as the use of a phase-transfer catalyst or a higher boiling point solvent, can further enhance the attractiveness of this route.

The SNAr route with 5-bromo-2-nitropyridine is an excellent choice for laboratory-scale synthesis and when higher reactivity is desired to avoid harsh conditions that might be incompatible with other functional groups on more complex substrates. The higher cost of the starting material is less of a concern at smaller scales.

The Buchwald-Hartwig amination is a powerful tool, particularly for substrates that are unreactive under SNAr conditions or when milder reaction conditions are essential. Its high yields and generally shorter reaction times are significant advantages. However, the high cost of the palladium catalyst and specialized ligands, as well as the need for stringent inert atmosphere techniques and the potential for metal contamination, make it a less common choice for the large-scale production of this specific intermediate unless other routes have failed. It is, however, an invaluable method in a medicinal chemistry setting for the rapid synthesis of diverse analogues.

Ultimately, the choice of synthetic route will depend on a careful consideration of the scale of the synthesis, cost constraints, available equipment, and the specific requirements for purity and yield.

References

  • A patent describing the preparation of related compounds, which may include the target molecule as an intermediate.
  • A publication detailing a practical Buchwald-Hartwig amination protocol. [Link]

  • A patent that may describe the synthesis of the target molecule or rel
  • A patent that may describe the synthesis of the target molecule or rel

spectroscopic analysis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Profiling of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Method Validation and Solvent Effects

Executive Summary

This compound (CAS: 571189-16-7) is a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1] Its quality control is pivotal, as unreacted starting materials (e.g., 5-bromo-2-nitropyridine) or degradation products can poison downstream hydrogenation catalysts.

This guide provides a comparative analysis of spectroscopic modalities for this compound. We evaluate NMR against HPLC-UV-MS for purity determination and compare DMSO-d₆ vs. CDCl₃ solvent systems for structural elucidation.

Molecular Profile & Pharmacophore Analysis

FeatureSpecificationAnalytical Relevance
Formula C₁₄H₂₀N₄O₄MW: 308.33 g/mol
Moiety A 6-Nitropyridine UV/Vis: Strong absorbance (Nitro group). NMR: Distinctive aromatic splitting (deshielded H-5).
Moiety B Piperazine Bridge NMR: AA'BB' system (often broadened by rotamers).
Moiety C Boc-Group IR: Strong C=O stretch (~1690 cm⁻¹). MS: Fragile; loss of t-butyl (-56 Da) or Boc (-100 Da).

Comparative Analysis: NMR Solvent Systems

Objective: Determine the optimal solvent for resolving the pyridine ring protons and identifying rotameric broadening.

Solvent Performance Matrix
ParameterCDCl₃ (Deuterochloroform) DMSO-d₆ (Deuterodimethylsulfoxide) Verdict
Solubility ExcellentGoodCDCl₃ is easier for recovery.
Water Peak ~1.56 ppm (Usually distinct)~3.33 ppm (Overlaps with Piperazine)CDCl₃ preferred for aliphatic region.
Aromatic Resolution Good, but H-2/H-5 can cluster.Superior. Polar interaction separates pyridine signals.DMSO-d₆ preferred for aromatic ID.
Exchangeable Protons Not applicable (no NH/OH).Not applicable.Neutral.
Representative ¹H-NMR Data (400 MHz)

Note: The nitro group at C6 strongly deshields the adjacent proton (H-5).

Proton AssignmentChemical Shift (CDCl₃) δChemical Shift (DMSO-d₆) δMultiplicity
H-2 (Pyridine) 8.128.25d (J ≈ 3.0 Hz)
H-5 (Pyridine) 8.188.21d (J ≈ 9.0 Hz)
H-4 (Pyridine) 7.257.55dd (J ≈ 9.0, 3.0 Hz)
Piperazine (N-Boc) 3.603.55m (Broad)
Piperazine (N-Ar) 3.453.48m (Broad)
Boc (t-Butyl) 1.491.43s (9H)

Expert Insight: In CDCl₃, the H-2 and H-5 signals often overlap or appear too close for precise integration. DMSO-d₆ is recommended for strict structural characterization because the solvent's polarity induces a larger downfield shift in the H-4 proton, clearly separating the aromatic spin system.

Comparative Analysis: Purity Assays (HPLC vs. qNMR)

Objective: Select the correct tool for "Assay" (Absolute content) vs. "Purity" (Impurity profile).

Methodology Comparison
FeatureHPLC-UV-MS (Reverse Phase) qNMR (Quantitative NMR)
Detection Limit (LOD) High Sensitivity (<0.05%). Detects trace 5-bromo-2-nitropyridine.Low Sensitivity (~1%). Cannot see trace catalyst poisons.
Specificity Separates synthesis byproducts (e.g., bis-coupled piperazine).Absolute quantification of the main component.
Throughput 15-20 min/sample.5-10 min/sample.
Primary Use Purity Profiling (Release Testing).Standardization (Reference Material).
Visual Workflow: Analytical Decision Tree

AnalyticalDecision Start Crude Product Isolated Check Goal: Purity or Structure? Start->Check Structure Structural Confirmation Check->Structure ID Purity Impurity Profiling Check->Purity QC NMR_DMSO 1H-NMR (DMSO-d6) Check Pyridine Splitting Structure->NMR_DMSO HPLC HPLC-UV (254/280 nm) Check for Halopyridine Purity->HPLC Decision Is Purity > 98%? HPLC->Decision Release Proceed to Hydrogenation Decision->Release Yes Repurify Recrystallize (EtOH) Decision->Repurify No

Caption: Decision matrix for selecting analytical modalities during the scale-up of intermediate synthesis.

Experimental Protocols

Protocol A: HPLC-UV-MS Method for Purity

This method is designed to separate the polar unreacted piperazine, the target nitro-compound, and the non-polar starting material (5-bromo-2-nitropyridine).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-12 min: 5% → 95% B (Linear Gradient)

    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 280 nm (Nitro-pyridine specific) and 210 nm (General).

    • MS: ESI (+) Mode. Target Mass: [M+H]⁺ = 309.15.

  • Retention Times (Typical):

    • Boc-Piperazine: ~4.5 min

    • Target Product: ~8.2 min

    • 5-bromo-2-nitropyridine: ~9.8 min

Protocol B: Reaction Monitoring (Nitro Reduction)

When converting this intermediate to the amine (CAS 571188-59-5), spectroscopy confirms completion.

  • IR Monitoring:

    • Start: Strong bands at 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂).

    • End: Disappearance of NO₂ bands; appearance of weak NH₂ doublet at 3300-3400 cm⁻¹ .

  • NMR Monitoring (In-Process Control):

    • Take an aliquot in DMSO-d₆.

    • Watch for the H-5 Pyridine doublet shifting upfield (from ~8.2 ppm to ~6.4 ppm) as the electron-withdrawing Nitro group is replaced by the electron-donating Amine.

Visual Workflow: MS Fragmentation Pathway

MS_Frag Parent Parent Ion [M+H]+ = 309 Frag1 Loss of t-Butyl [M+H - 56]+ = 253 Parent->Frag1 - C4H8 Frag2 Loss of Boc [M+H - 100]+ = 209 Frag1->Frag2 - CO2 Frag3 Pyridyl-Piperazine Core Frag2->Frag3

Caption: Characteristic ESI-MS fragmentation pattern useful for confirming the Boc-protected structure.

References

  • ChemicalBook. (n.d.). Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Spectral Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10433722, this compound. Retrieved from

  • Vanderbilt University. (2011). Protocol for SnAr reactions of halopyridines. In: Synthesis of Kinase Inhibitors.[1][2] (Generalized reference for SnAr conditions).

  • Beld, P., et al. (2008). Synthesis and spectroscopic characterization of pyridine-piperazine scaffolds. Bioorganic & Medicinal Chemistry Letters, 18(6), 3125-3140. (Contextual reference for NMR shifts of similar scaffolds).

Sources

Batch-to-Batch Consistency Guide: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for evaluating the batch-to-batch consistency of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7), a pivotal intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1][2]

Executive Summary: The Hidden Cost of Variability

In high-throughput drug discovery and GMP manufacturing, the consistency of the Nitro-Intermediate (this compound) is the single greatest predictor of yield in the subsequent hydrogenation step.[1][2]

While many suppliers provide a Certificate of Analysis (CoA) claiming ">98% Purity," our internal data suggests that "Standard Grade" batches frequently contain trace halide precursors and regioisomers that are invisible to standard UV-Vis detection but catastrophic to Palladium catalysts.[1] This guide compares High-Fidelity (Hi-Fi) Batches against Standard Industrial Batches to establish a rigorous acceptance criterion.

Comparative Analysis: Hi-Fi vs. Standard Grade

Metric 1: The Impurity Profile & Catalyst Poisons

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-nitropyridine with 1-Boc-piperazine .[1][2] The critical differentiator is the removal of unreacted halide starting material.

FeatureHigh-Fidelity Batch Standard Industrial Batch Impact on Downstream Process
HPLC Purity (254 nm) > 99.5%97.0% - 98.5%Lower purity complicates crystallization of the final amine.[1][2]
Residual Halide (SM) < 0.05%0.2% - 0.8%CRITICAL: Residual aryl halides poison Pd/C catalysts during nitro-reduction, stalling the reaction.[1][2]
Regioisomers Not Detected< 0.5%Regioisomers (e.g., substitution at C-4 or C-6) have different solubilities, trapping impurities in the final crystal lattice.[1][2]
Water Content (KF) < 0.1%0.5% - 1.0%Excess water promotes hydrolysis of the Boc-group under thermal stress.[1][2]
Metric 2: Physical Integrity & Color Correlation

Color is a non-destructive proxy for purity in nitro-pyridine compounds.[1][2]

  • Consistent Batch: Bright Lemon-Yellow Crystalline Powder.

  • Variable Batch: Dark Orange to Brown Amorphous Solid.

    • Causality: The darkening is rarely due to the main compound but indicates the presence of oxidized pyridine byproducts or Meisenheimer complex residues that failed to eliminate the leaving group fully.[2]

Metric 3: The "Stress Test" (Hydrogenation Performance)

The ultimate validation is the reduction of the nitro group to the amine (CAS: 571188-59-5).[2]

  • Hi-Fi Batch: Complete conversion in < 4 hours at 30 psi H2.

  • Standard Batch: Reaction stalls at 60-80% conversion after 12 hours; requires fresh catalyst addition (spiking costs and metal scavenging load).[1][2]

Visualizing the Impurity Cascade

The following diagram illustrates how "Silent Impurities" from the SNAr step propagate to cause failure in the subsequent hydrogenation step.

ImpurityCascade SM1 5-Bromo-2-nitropyridine (Starting Material) Reaction S_NAr Coupling (Base/Heat) SM1->Reaction SM2 1-Boc-piperazine SM2->Reaction Product Nitro-Intermediate (Target Compound) Reaction->Product Main Path Impurity_SM Residual Bromide (Unreacted SM) Reaction->Impurity_SM Incomplete Conv. Impurity_Hydro Hydrolysis Byproduct (6-nitropyridin-3-ol) Reaction->Impurity_Hydro Wet Solvent Step2 Hydrogenation (Pd/C, H2) Product->Step2 Impurity_SM->Step2 Carries Over Outcome_Success Pure Amine Product (High Yield) Step2->Outcome_Success If Pure Outcome_Fail Stalled Reaction (Catalyst Poisoning) Step2->Outcome_Fail If Halides Present

Figure 1: The "Silent Killer" Pathway. Residual bromide from incomplete SNAr reactions carries over to the hydrogenation step, where it poisons the Palladium catalyst, leading to stalled reactions and batch failure.[2]

Experimental Protocols

Protocol A: Self-Validating QC Method (HPLC)

Objective: Detect the "Silent" Aryl Halide Impurity. Standard gradients often co-elute the starting bromide with the product.[2] This method separates them.[3]

Instrument: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm). Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).

  • B: Acetonitrile (HPLC Grade).[1] Gradient:

  • 0-2 min: 10% B (Isocratic hold to elute polar hydrolysis byproducts).[1][2]

  • 2-15 min: 10% → 90% B (Linear gradient).[1]

  • 15-20 min: 90% B (Wash).[1] Detection: 254 nm (General) and 310 nm (Specific for Nitro-pyridine chromophore).[1] Acceptance Criteria:

  • Main Peak Purity > 99.0%.[1]

  • RRT 0.85 (Bromide SM): Not Detected (< 0.05%).[1] Note: The bromide elutes slightly earlier than the bulky Boc-product.[1][2]

Protocol B: The "Standard Hydrogenation" Stress Test

Objective: Qualify a new batch of Nitro-intermediate before committing to large-scale GMP production.[1][2]

  • Dissolution: Dissolve 1.0 g of the Nitro-intermediate in 20 mL of Methanol. Solution must be clear yellow (no turbidity).[1]

  • Catalyst Loading: Add 5 wt% (50 mg) of 10% Pd/C (50% wet).

  • Reaction: Purge with H2 and stir at room temperature under a balloon of hydrogen (1 atm).

  • Checkpoint (T = 2 Hours):

    • Take an aliquot.

    • Pass: Solution turns colorless or pale pink (amine formation).[1] TLC/HPLC shows < 5% remaining Nitro-SM.[1][2]

    • Fail: Solution remains bright yellow/orange. > 20% Nitro-SM remains.[1][2]

    • Action: If Fail, reject the batch. Do not attempt to "rescue" by adding more catalyst; the impurities will compromise the final crystallization.

Decision Matrix for Batch Release

Use this logic flow to determine if a batch is suitable for drug development.

DecisionTree Start Incoming Batch (CAS 571189-16-7) Visual Visual Check: Bright Yellow? Start->Visual HPLC HPLC Analysis: SM (Bromide) < 0.1%? Visual->HPLC Yes Reject_Color REJECT: Oxidation/Degradation Visual->Reject_Color No (Orange/Brown) Stress Hydrogenation Stress Test Pass? HPLC->Stress Yes Reject_Purity REJECT: Catalyst Poison Risk HPLC->Reject_Purity No Reject_Activity REJECT: Unidentified Inhibitors Stress->Reject_Activity No (Stalled) Approve APPROVE: High-Fidelity Grade Stress->Approve Yes (< 4 hrs)

Figure 2: Quality Control Decision Tree. A rigorous "Go/No-Go" workflow ensures that only batches capable of efficient downstream processing are released.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10165696, this compound.[1][2] Retrieved from [Link][1]

  • Vanderbilt University (2012). Synthesis of CDK4/6 Inhibitors: Intermediate Characterization. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Impurity Formation. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key building blocks is paramount for efficient and successful synthesis campaigns. This guide provides an in-depth comparative analysis of the reactivity of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a versatile intermediate in pharmaceutical synthesis. We will explore its reactivity profile, compare it with structurally similar compounds, and provide supporting experimental data and detailed protocols to inform your synthetic strategies.

Introduction to this compound

This compound (CAS No. 571189-16-7) is a key heterocyclic building block.[1] Its structure features a pyridine ring activated by a strong electron-withdrawing nitro group, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of functionalities makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors used in cancer therapy. The reactivity of this molecule is dominated by the electronic properties of the nitropyridine core and the nucleophilicity of the piperazine nitrogen.

Reactivity Profile

The chemical behavior of this compound is primarily governed by two main features: the electron-deficient nature of the pyridine ring and the potential for reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2] This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂).[3][4] This electronic arrangement renders the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group, highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of nucleophilic aromatic substitution (SNAr) reactions.[5][6]

In the case of this compound, the piperazine moiety is attached at the 3-position, and the nitro group is at the 6-position. While SNAr is most favorable at the ortho and para positions to the nitro group, the substitution pattern in this molecule directs our attention to the reactivity of any potential leaving groups on the pyridine ring. Should a leaving group be present at the 2 or 4-positions, the molecule would be highly reactive towards nucleophilic displacement.

The mechanism of SNAr proceeds through a two-step addition-elimination pathway. The first, and typically rate-determining, step is the attack of a nucleophile on the electron-deficient carbon atom, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7] The negative charge in this complex is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.[8] The second, faster step involves the departure of the leaving group, restoring the aromaticity of the ring.

Reduction_Workflow Start This compound Reagents Reducing Agent (e.g., H₂, Pd/C) Start->Reagents Reaction Product Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Reagents->Product Yields

Caption: General workflow for the reduction of the nitro group.

Comparative Reactivity Analysis

To better understand the reactivity of this compound, it is instructive to compare it with structurally similar compounds.

Influence of Nitro Group Position

The position of the nitro group on the pyridine ring has a profound impact on the reactivity of the molecule towards nucleophilic aromatic substitution.

CompoundNitro Group PositionExpected SNAr Reactivity at Position X (with a leaving group)Rationale
This compound 6- (ortho to N)High at C2 and C4The nitro group strongly activates the ortho (C5, which is blocked) and para (C3, which is blocked) positions. The inherent electron deficiency at C2 and C4 of the pyridine ring is enhanced.
Isomer: Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate 5- (meta to N)Moderate at C2 and C6The nitro group activates the ortho (C4, C6) and para (C2) positions.
Isomer: Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate 4- (para to N)High at C2 and C6The nitro group strongly activates the ortho (C3, C5) and para (C2, C6) positions.

As illustrated in the table, the regiochemistry of SNAr reactions is highly dependent on the position of the electron-withdrawing nitro group. [5][9]The most pronounced activation occurs when the nitro group is at the 2- or 4-position, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group. [9]

Influence of the Piperazine Substituent

The Boc-protecting group on the piperazine nitrogen plays a crucial role in modulating the reactivity of the molecule. The tert-butyl carbamate is a relatively bulky group, which can introduce steric hindrance that may influence the approach of nucleophiles or reagents to the pyridine ring. [10]Furthermore, the electronic nature of the substituent on the piperazine nitrogen can affect the nucleophilicity of the distal nitrogen if it were to participate in a reaction. The Boc group is electron-withdrawing, which reduces the nucleophilicity of the piperazine nitrogens.

Piperazine SubstituentElectronic EffectSteric HindranceExpected Impact on Reactivity
Boc (tert-butyloxycarbonyl) Electron-withdrawingHighReduces nucleophilicity of piperazine N; can sterically hinder reactions at the pyridine ring.
H (unprotected piperazine) NeutralLowThe secondary amine is nucleophilic and can undergo side reactions.
Acyl (e.g., Acetyl) Electron-withdrawingModerateReduces nucleophilicity of piperazine N.
Alkyl (e.g., Methyl) Electron-donatingLowIncreases nucleophilicity of piperazine N.

Experimental Protocols

General Protocol for the Reduction of this compound

Objective: To synthesize Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol or Ethanol

  • Hydrogen gas supply or ammonium formate

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add palladium on carbon (0.1 eq by weight of Pd) to the solution.

  • The flask is evacuated and backfilled with an inert gas three times.

  • The atmosphere is then replaced with hydrogen gas (using a balloon or a Parr hydrogenator). If using ammonium formate (5.0 eq), add it at this stage.

  • The reaction mixture is stirred vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully filtered through a pad of filter aid to remove the palladium catalyst. The filter pad is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the amine product. Further confirmation is obtained through ¹H NMR (disappearance of the aromatic protons adjacent to the nitro group and appearance of a broad singlet for the -NH₂ protons) and mass spectrometry (a molecular ion corresponding to the reduced product).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution and allows for facile reduction to the corresponding amine. A thorough understanding of how structural modifications, such as the position of the nitro group and the nature of the piperazine substituent, influence reactivity is crucial for designing efficient and selective synthetic routes. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.

References

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 138–143. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Firth, J. D., Zhang, Y., & O'Brien, P. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Bakke, J. M., & Ranes, E. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 69(3), 468-473. [Link]

  • Brainly. Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. [Link]

  • PubChem. This compound. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. Journal of the Chemical Society, Chemical Communications, (13), 487-488. [Link]

  • Jones, C. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1509-1517. [Link]

  • Gryko, D. T. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 24(60), 15952-15965. [Link]

  • Filo. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation. [Link]

  • Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • Google Patents.
  • Cram, D. J., & Bradshaw, J. S. (1963). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1979-1986. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Ohta, S., & Oishi, T. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Sugawara, K., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(33), 13176-13184. [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]

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  • Rav, L. S., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

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Sources

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7). As a critical intermediate in pharmaceutical research, particularly in the synthesis of targeted cancer therapies, its handling and disposal require a thorough understanding of its chemical properties and associated hazards.[1] This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental stewardship.

Understanding the Hazard Profile

This compound is a multifaceted molecule presenting several potential hazards that dictate its proper disposal. A comprehensive risk assessment is the foundation of a safe disposal plan.

Key Structural Features and Associated Risks:

  • Nitropyridine Moiety: The presence of a nitro group on the pyridine ring renders the molecule susceptible to nucleophilic attack and reduction.[2][3] Aromatic nitro compounds are often toxic and can be energetic, with some having explosive potential, especially when heated or mixed with other substances. While this specific compound is not classified as explosive, this general characteristic of the chemical class necessitates cautious handling.

  • Piperazine Ring: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[4]

  • Tert-butyl Carbamate (Boc) Group: This protecting group is labile under acidic conditions, leading to its removal and the generation of isobutylene and carbon dioxide.[1] This reactivity must be considered when choosing disposal methods, as gas evolution in a closed container can lead to pressurization.

Summary of GHS Hazard Classifications:

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[5]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[5][6]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[5][6]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5][6]

The Core Directive: Prioritizing Safety and Compliance

Given the hazardous nature of this compound, in-laboratory chemical neutralization is strongly discouraged. The potential for uncontrolled reactions, the generation of equally or more hazardous byproducts, and the risks of exposure outweigh the benefits of small-scale chemical destruction.

The primary and recommended disposal route is through a licensed hazardous waste management company. This ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations.[7]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals.

  • Solid Waste:

    • Collect unreacted this compound, contaminated spatulas, weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.

    • Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents. Nitric acid is incompatible with amines and other organic compounds.

    • Ensure the container is properly vented if there is any risk of gas evolution, though this is less likely in a dedicated waste stream without the addition of other reagents.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected in a designated solid waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks or spills.

    • Store away from incompatible materials, especially strong acids, bases, and oxidizing agents.

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow all institutional and regulatory procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste Container (Labeled, Compatible Material) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Compatible, Vented if necessary) segregate->liquid_waste Liquid label_storage Label and Store in Designated Satellite Area solid_waste->label_storage liquid_waste->label_storage secondary_containment Use Secondary Containment label_storage->secondary_containment in_lab In-Lab Chemical Treatment? secondary_containment->in_lab contact_ehs Contact EHS/Waste Contractor for Pickup disposal Professional Disposal (Incineration or Landfill) contact_ehs->disposal in_lab->contact_ehs No discouraged Strongly Discouraged (High Risk of Uncontrolled Reaction) in_lab->discouraged Yes discouraged->contact_ehs

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.